2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCOFMBOJBRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587801 | |
| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155370-03-9 | |
| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone CAS number
An In-depth Technical Guide to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
CAS Number: 155370-03-9
This document provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide covers its chemical identity, potential synthetic routes, and likely biological activities based on the broader class of quinolinone compounds.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
| Molecular Formula | C₁₅H₁₂FNO |
| Molecular Weight | 241.26 g/mol |
| CAS Number | 155370-03-9 |
Synthesis
Proposed Experimental Protocol: Domino Reduction-Cyclization
This protocol is based on the synthesis of analogous 2-aryl-2,3-dihydro-4(1H)-quinolinones and would require optimization for this specific compound.
Starting Material: (E)-1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (an aminochalcone derivative). This precursor can be synthesized through a Claisen-Schmidt condensation between 2-aminoacetophenone and 4-fluorobenzaldehyde.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Procedure:
-
Reduction of the Nitro Group: To a solution of the starting 2'-nitrochalcone derivative in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder.
-
Acidification: Acidify the reaction mixture with a strong acid, for example, concentrated hydrochloric acid, and heat to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Cyclization: The reduction of the nitro group to an amine is followed by an in-situ acid-catalyzed intramolecular Michael addition of the newly formed aniline to the enone system, leading to the cyclization and formation of the 2,3-dihydro-4(1H)-quinolinone ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.
Potential Biological Activity and Mechanism of Action
Quinolinone and the structurally related quinolone scaffolds are well-established pharmacophores, most notably as antibacterial agents. The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for DNA replication, transcription, and repair.
By stabilizing the enzyme-DNA cleavage complex, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[3][4] It is plausible that this compound could exhibit similar antibacterial properties by targeting these essential bacterial enzymes.
Furthermore, various quinolinone derivatives have been investigated for a range of other biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7] The cytotoxic effects of some quinolinones have been linked to the induction of apoptosis in cancer cell lines.[6]
Signaling Pathway: Inhibition of Bacterial DNA Topoisomerases
Caption: Proposed mechanism of action via inhibition of DNA gyrase and topoisomerase IV.
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery. Based on the extensive research into quinolinone and quinolone scaffolds, this compound is a candidate for investigation as an antibacterial agent, with a likely mechanism of action involving the inhibition of bacterial DNA topoisomerases. Further research into its synthesis, purification, and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound belonging to the quinolinone class of molecules. Quinolinones and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and antileishmanial properties. This document consolidates available information on the synthesis, chemical properties, and potential biological activities of this compound, drawing upon data from structurally similar analogs to provide a thorough understanding for research and drug development purposes.
Chemical Identity and Properties
The compound of interest is identified by the IUPAC name 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one .[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one | [1] |
| CAS Number | 155370-03-9 | [1] |
| Molecular Formula | C₁₅H₁₂FNO | |
| Molecular Weight | 241.26 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1C2CC(=O)C3=CC=CC=C3N2)F |
Synthesis
Proposed Synthetic Pathway
The synthesis is expected to proceed via a two-step sequence starting from the appropriate 2-aminochalcone.
Caption: Proposed synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one.
General Experimental Protocol (by Analogy)
A plausible experimental protocol, based on the synthesis of similar 2-aryl-2,3-dihydroquinolin-4(1H)-ones, is as follows:
-
Synthesis of (E)-1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one:
-
To a solution of 2'-aminoacetophenone in ethanol, add 4-fluorobenzaldehyde.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise while stirring at room temperature.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the chalcone.
-
-
Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one:
-
Dissolve the synthesized chalcone in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
Reflux the reaction mixture for several hours until completion (monitored by TLC).
-
After cooling, the product is isolated by filtration, washed, and purified by recrystallization.
-
Biological Activity and Potential Applications
While direct biological data for 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one is limited in the provided search results, the broader classes of quinolinones and quinazolinones, particularly those with fluorophenyl substitutions, have demonstrated significant therapeutic potential.
Antibacterial Activity
Quinolone antibiotics are a well-established class of drugs that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The inhibition of these enzymes leads to bacterial cell death. A structurally related compound, 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one, has shown potent antibacterial activity.
| Compound | Organism | Zone of Inhibition (cm) | Reference |
| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris | 1.1 | [2] |
| Bacillus subtilis | 1.4 | [2] | |
| Ciprofloxacin (Standard) | Proteus vulgaris | 2.0 | [2] |
| Bacillus subtilis | 2.2 | [2] |
This suggests that 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one may also exhibit antibacterial properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinolinone and quinazolinone derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization. For instance, certain 2,3-dihydroquinazolin-4(1H)-one analogues have exhibited broad-spectrum cytotoxic activity against a panel of human cancer cell lines.
Antileishmanial Activity
A study on 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which share a core structural similarity, revealed potent antileishmanial activity. One of the active compounds in this study contained a 4-fluorophenyl group, indicating the potential contribution of this moiety to the observed biological effect.
| Compound | Activity | IC₅₀ (µM) | Reference |
| 2-(4-fluorophenyl)-2-(7-methoxy-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)acetamide | Antileishmanial (intracellular amastigote form of L. donovani) | 8.75 | [1] |
Proposed Mechanism of Action
By analogy with the well-studied quinolone antibiotics, a probable mechanism of action for 2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one as an antibacterial agent involves the inhibition of bacterial type II topoisomerases.
Caption: Proposed mechanism of antibacterial action.
Conclusion
2-(4-Fluorophenyl)-2,3-dihydro-1H-quinolin-4-one is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it is a strong candidate for investigation as an antibacterial, anticancer, and antileishmanial agent. Further research is warranted to synthesize this compound, fully characterize its physicochemical properties, and elucidate its specific biological activities and mechanisms of action through rigorous experimental protocols. This technical guide serves as a foundational resource to stimulate and guide future research in this area.
References
An In-Depth Technical Guide to the Physical Properties of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the heterocyclic compound 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and experimental context.
Core Physical and Chemical Properties
This compound is a derivative of the quinolinone scaffold, a class of compounds known for a wide range of biological activities. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
| Property | Value | Reference |
| IUPAC Name | 2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one | [1] |
| CAS Number | 155370-03-9 | [1][2] |
| Molecular Formula | C₁₅H₁₂FNO | [2] |
| Molecular Weight | 241.26 g/mol | [2] |
| Appearance | White solid (typical for related compounds) | [3] |
Experimental Protocols
Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones
A general and environmentally friendly method for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones involves the reaction of 2-aminobenzonitriles with aromatic aldehydes in the presence of a base.
Materials:
-
2-Aminobenzonitrile
-
4-Fluorobenzaldehyde
-
Potassium phosphate (K₃PO₄)
-
Water
-
Tert-butyl hydroperoxide (TBHP) (for subsequent oxidation if desired)
Procedure:
-
A mixture of 2-aminobenzonitrile (1.0 mmol), 4-fluorobenzaldehyde (1.2 mmol), and potassium phosphate (2.0 mmol) is prepared in water (3 mL).
-
The reaction mixture is stirred at 100°C for 24 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The crude product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel to yield the pure this compound.
This protocol can be adapted for the synthesis of a variety of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones with moderate to good yields.
Characterization Techniques
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. These spectra provide detailed information about the molecular structure. For instance, in related compounds, characteristic signals for the protons and carbons of the quinolinone core and the substituted phenyl ring are observed.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess the purity of the compound. For analogous 2-arylquinazolin-4(3H)-ones, melting points have been reported in the range of 235-242°C.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches.
Potential Biological Significance
While direct biological studies on this compound are limited in the available literature, the broader class of fluoro-substituted quinoline and dihydroquinazoline derivatives has demonstrated significant pharmacological potential. These activities include:
-
Anticancer Properties: Many quinazolinone derivatives have been investigated as potent anticancer agents.[5][6] Some fluorinated derivatives have shown cytotoxic effects against various cancer cell lines.[7][8]
-
Antibacterial Activity: Fluoroquinolones are a well-established class of antibiotics. The introduction of a fluorine atom can enhance antibacterial potency.
-
Calcium Channel Blockade: Certain fluoro-substituted 3,4-dihydroquinazoline derivatives have been evaluated as T-type calcium channel blockers, suggesting potential applications in treating conditions like inflammatory pain.[7][8]
The presence of the fluorine atom in this compound suggests that it may exhibit interesting biological activities worthy of further investigation.
Visualizations
To aid in the understanding of the experimental and logical workflows associated with the study of this compound, the following diagrams are provided.
Caption: General workflow for the synthesis, characterization, and potential biological evaluation.
References
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. This molecule belongs to the class of 2-aryl-2,3-dihydro-4(1H)-quinolinones, a scaffold known for a diverse range of biological activities, including cytotoxic and antimicrobial properties. While specific data for this fluorinated derivative is limited in publicly accessible literature, this guide consolidates information on its structural characteristics and provides generalized experimental protocols based on established synthetic routes for this class of compounds. The potential for this compound in drug discovery is also discussed in the context of related active molecules.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 155370-03-9 Molecular Formula: C₁₅H₁₂FNO Molecular Weight: 241.26 g/mol
The chemical structure consists of a 2,3-dihydro-4(1H)-quinolinone core with a 4-fluorophenyl group substituted at the 2-position. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.
Basic Structure:
Caption: Chemical structure of this compound.
Synthesis
General Experimental Protocol: Friedländer Annulation
A widely used method for the synthesis of quinolines and their derivatives is the Friedländer annulation. A plausible synthetic route for the target compound is the reaction of 2-aminoacetophenone with 4-fluorobenzaldehyde.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Detailed Methodology:
-
To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture of water and ethanol) is added 4-fluorobenzaldehyde (1.0-1.2 eq).
-
A catalytic amount of a base (e.g., potassium hydroxide, sodium hydroxide, or potassium carbonate) or an acid (e.g., p-toluenesulfonic acid, hydrochloric acid) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for a period of 2 to 24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Note: The choice of catalyst and solvent, as well as the reaction temperature and time, may need to be optimized to achieve the best yield and purity.
Spectroscopic Data (Predicted and Analogous Compounds)
Direct spectroscopic data for this compound is not available in the searched literature. However, based on the analysis of similar compounds, the following characteristic spectral data can be predicted.
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Characteristic Peaks/Signals |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | - Aromatic protons of the quinolinone ring (multiplets, ~6.5-8.0 ppm).- Aromatic protons of the 4-fluorophenyl ring (multiplets, ~7.0-7.6 ppm).- A methine proton at the C2 position (a doublet of doublets, ~4.5-5.5 ppm).- Methylene protons at the C3 position (two doublet of doublets, ~2.5-3.5 ppm).- A broad singlet for the N-H proton (~8.0-10.0 ppm, solvent dependent). |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | - Carbonyl carbon (C4) at ~190-200 ppm.- Aromatic carbons of both rings in the range of ~110-150 ppm.- Methine carbon (C2) at ~50-60 ppm.- Methylene carbon (C3) at ~40-50 ppm. |
| IR (KBr pellet) | - N-H stretching vibration at ~3200-3400 cm⁻¹.- C=O stretching vibration at ~1650-1680 cm⁻¹.- Aromatic C-H stretching vibrations at ~3000-3100 cm⁻¹.- C-F stretching vibration at ~1150-1250 cm⁻¹. |
| Mass Spectrometry (EI or ESI) | - Molecular ion peak (M⁺) at m/z = 241. |
Potential Biological Activity and Signaling Pathways
The 2-aryl-2,3-dihydro-4(1H)-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. Derivatives of this scaffold have been reported to exhibit a range of biological activities.
Anticancer Activity
Many quinolinone and quinazolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key cellular processes.
Potential Signaling Pathway Involvement:
Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.
Some related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-fluorophenyl group in the target molecule could enhance its binding to the colchicine binding site on tubulin, a common target for such inhibitors.
Antimicrobial Activity
Quinoline and quinazolinone derivatives are also well-known for their antibacterial and antifungal properties.[2][3] The mechanism of action can vary but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Potential Experimental Workflow for Antimicrobial Screening:
Caption: A typical workflow for antimicrobial screening and mechanism of action studies.
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery due to its structural similarity to known bioactive compounds. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and potential biological evaluation.
Future research should focus on:
-
Optimized Synthesis and Characterization: Developing a high-yield, scalable synthesis and obtaining complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm its structure and purity.
-
In-depth Biological Evaluation: Screening the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activity.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate its molecular target and signaling pathway.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the key structural features required for biological activity, which can guide the design of more potent and selective drug candidates.
This in-depth guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this compound and its derivatives.
References
Spectral and Methodological Profile of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodologies related to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. Due to the limited availability of specific experimental spectral data for the title compound, representative data from its non-fluorinated analog, 2-phenyl-2,3-dihydro-4(1H)-quinolinone, is presented. This guide also details a general experimental protocol for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones and explores the potential biological relevance of this class of compounds.
Spectral Data Analysis
¹H NMR Spectral Data of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Note: Specific proton NMR data for 2-phenyl-2,3-dihydro-4(1H)-quinolinone was not available in the searched resources. Researchers should expect characteristic signals for the aromatic protons of the quinolinone and the phenyl rings, as well as signals for the protons at the C2 and C3 positions of the dihydroquinolinone core.
¹³C NMR Spectral Data of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Detailed carbon NMR data for 2-phenyl-2,3-dihydro-4(1H)-quinolinone was not available. The spectrum would be expected to show signals for the carbonyl carbon (C4), the carbons of the two aromatic rings, and the aliphatic carbons at C2 and C3.
Mass Spectrometry Data of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone
| m/z | Interpretation |
| Data not available | - |
Note: Mass spectrometry data for 2-phenyl-2,3-dihydro-4(1H)-quinolinone was not found. The molecular ion peak [M]+ would be expected at m/z corresponding to the molecular weight of the compound.
Infrared (IR) Spectral Data of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | - |
Note: IR spectral data for 2-phenyl-2,3-dihydro-4(1H)-quinolinone was not available. Key characteristic peaks would include a strong absorption for the C=O stretching of the ketone and N-H stretching vibrations.
Experimental Protocols: Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones
A general and efficient method for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones involves the cyclocondensation of an appropriate 2-aminoaryl ketone with an aldehyde.
General Procedure
A mixture of a 2-aminoaryl ketone (1 equivalent) and an aromatic aldehyde (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid is added to the mixture. The reaction is then typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization from an appropriate solvent.
Below is a visual representation of the general synthetic workflow.
Caption: Synthetic workflow for 2-aryl-2,3-dihydro-4(1H)-quinolinones.
Biological Activity and Signaling Pathways
Compounds containing the 2,3-dihydro-4(1H)-quinolinone scaffold have been investigated for a variety of biological activities. Notably, some 2-aryl substituted derivatives have demonstrated cytotoxic effects against cancer cell lines. While the specific signaling pathway for this compound is not documented, a plausible mechanism of action, based on related compounds, involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
The following diagram illustrates a potential signaling pathway for the cytotoxic activity of 2-aryl-2,3-dihydro-4(1H)-quinolinones.
Caption: Potential mechanism of cytotoxic action.
References
An In-depth Technical Guide to the Potential Mechanism of Action of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
Disclaimer: As of December 2025, specific experimental data on the mechanism of action for 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is not extensively available in peer-reviewed literature. This guide, therefore, presents a prospective analysis based on the known biological activities of the broader class of 2-aryl-2,3-dihydro-4(1H)-quinolinone derivatives. The proposed mechanisms, experimental protocols, and data are illustrative and intended to guide research and development efforts for this compound.
Executive Summary
The 2,3-dihydro-4(1H)-quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds. Derivatives with an aryl group at the 2-position have demonstrated a wide range of pharmacological effects, most notably in the realm of oncology. This technical guide consolidates the potential mechanisms of action for this compound, outlines detailed experimental protocols for its characterization, and presents hypothetical data to illustrate expected outcomes. The primary prospective application for this compound class is as an anticancer agent, potentially acting through the inhibition of key cellular processes like cell division and signal transduction.
Predicted Core Mechanism of Action: Anticancer Activity
Based on structure-activity relationships of analogous compounds, the primary hypothesized mechanism of action for this compound is the induction of cancer cell death through one or more of the following pathways:
-
Inhibition of Topoisomerases: Like many quinolone structures, this compound may interfere with the function of topoisomerase enzymes (I and/or II), which are critical for DNA replication and repair.[1][2] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis.
-
Kinase Inhibition: The quinolinone core is present in several known kinase inhibitors. The compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival signaling pathways, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., Akt, mTOR).
-
Microtubule Disruption: Some quinazolinone derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative Data Summary (Hypothetical)
The following tables summarize prospective quantitative data that could be obtained through the experimental protocols outlined in this guide.
Table 1: In Vitro Cytotoxicity Data
| Cancer Cell Line | Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT-116 | Colon Carcinoma | 12.2 |
| HepG2 | Hepatocellular Carcinoma | 15.7 |
| PC-3 | Prostate Cancer | 9.8 |
| A549 | Lung Carcinoma | 11.5 |
Table 2: Potential Enzyme Inhibition Data
| Target Enzyme | Assay Type | Hypothetical IC₅₀ (µM) |
| Topoisomerase I | DNA Relaxation Assay | 5.2 |
| Topoisomerase IIα | Decatenation Assay | 18.9 |
| VEGFR-2 Kinase | Kinase Activity Assay | 25.4 |
| PI3Kα | Kinase Activity Assay | > 50 |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The treated plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Topoisomerase I DNA Relaxation Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine).
-
Compound Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of DNA relaxation is determined by the persistence of the supercoiled DNA form.
In Vivo Xenograft Model for Anticancer Efficacy
-
Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu), 4-6 weeks old, are used for this study.[3]
-
Tumor Cell Implantation: Approximately 5 x 10⁶ human cancer cells (e.g., PC-3) in a suspension of Matrigel are subcutaneously injected into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.[3]
-
Treatment Administration: The mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally or intraperitoneally at a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the treatment period, the animals are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizations: Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway inhibition.
Caption: Experimental workflow for mechanism of action studies.
Conclusion
While specific data for this compound remains to be published, the body of evidence from related 2-aryl-2,3-dihydro-4(1H)-quinolinone analogs strongly suggests its potential as an anticancer agent. The proposed mechanisms of topoisomerase inhibition and/or kinase modulation provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the precise mechanism of action and evaluating the therapeutic potential of this promising compound. Further research is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this compound.
References
The Biological Frontier of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Within this diverse family, derivatives of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone are emerging as a class of significant interest. The incorporation of a fluorophenyl group at the 2-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives and their close structural analogs. While direct biological data for this specific scaffold is still emerging in publicly available literature, this paper will focus on the well-documented anticancer and antimicrobial properties of structurally related 2-phenyl-4-quinolone and fluoroquinolone derivatives. This information serves as a critical foundation for researchers engaged in the design and development of novel therapeutics based on this promising chemical framework. We will delve into their mechanisms of action, present available quantitative biological data, and provide detailed experimental protocols for key assays.
Anticancer Activity
The anticancer potential of quinolinone derivatives has been a major focus of research. The introduction of an aryl group, particularly a fluorinated phenyl ring, at the 2-position has been shown to be a key determinant of cytotoxic activity.
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which 2-aryl-4-quinolone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Several studies have demonstrated that fluorinated 2-phenyl-4-quinolone derivatives bind to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.
Figure 1. Simplified signaling pathway of tubulin polymerization inhibition.
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activity of representative fluorinated 2-phenyl-4-quinolone derivatives against various human cancer cell lines. The data is presented as the concentration required to cause 50% growth inhibition (GI50 or IC50).
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone | Renal, Melanoma | log GI50 | < -8.00 | [1][2] |
| 2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone | - | IC50 (Tubulin Polymerization) | 0.46 µM | [1][2] |
| 7-Fluoro-2-phenyl-4-quinolone | Colon (COLO-205) | - | Potent | [3] |
| 2-Phenyl-4-quinolone (YT-1) | Leukemia (U937) | - | Potent | [4] |
| Quinoline-based dihydrazone derivative (3b) | Breast (MCF-7) | IC50 | 7.016 µM | [5] |
| Quinoline-based dihydrazone derivative (3c) | Breast (MCF-7) | IC50 | 7.05 µM | [5] |
Antimicrobial Activity
The quinolone scaffold is famously associated with a potent class of broad-spectrum antibiotics known as fluoroquinolones. The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal discovery that significantly enhanced antibacterial activity. While the user's core structure specifies a 2-(4-fluorophenyl) substituent, the principles of antimicrobial action derived from classical fluoroquinolones are highly relevant.
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a necessary step for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks. This chromosomal damage triggers a cascade of events that ultimately results in bacterial cell death.
Figure 2. Mechanism of action of fluoroquinolones on bacterial DNA replication.
Quantitative Antimicrobial Activity Data
The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for representative fluoroquinolone analogs against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoroquinolone analogs (general) | E. coli K12 | <0.062 | [7] |
| Fluoroquinolone analogs (general) | S. aureus RN4220 | <0.062 | [7] |
| 4-Hydroxy-2-quinolone analog (3j) | S. aureus | 125-500 | [8] |
| 2-Alkyl-4-quinolone (4d) | S. aureus | ≤ 3.12 | [9] |
| 2-Alkyl-4-quinolone (4e) | S. aureus | ≤ 6.25 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are methodologies for key assays used to evaluate the biological activity of quinolinone derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on mammalian cell lines.
Workflow:
Figure 3. Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound or a vehicle control on ice.
-
Initiation of Polymerization: Transfer the reaction mixtures to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the scattering of light by the newly formed microtubules.
-
Data Analysis: Plot the change in absorbance over time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of tubulin polymerization is calculated from the dose-response curve.
DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the appropriate buffer.
-
Compound Addition: Add various concentrations of the test compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 value can be determined by quantifying the band intensities.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds strongly suggest that this class of molecules is likely to possess significant anticancer and antimicrobial activities. The primary mechanisms of action, inhibition of tubulin polymerization and disruption of bacterial DNA gyrase, are well-established and clinically validated targets.
Future research in this area should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinolinone core and the fluorophenyl ring to optimize potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the most promising compounds in animal models of cancer and infectious diseases to assess their therapeutic potential and drug-like properties.
-
Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds to identify potential biomarkers and combination therapy strategies.
The continued exploration of these derivatives holds great promise for the discovery of new and effective treatments for cancer and infectious diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs | MDPI [mdpi.com]
- 9. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Novel Therapeutics: A Technical Guide to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is a heterocyclic compound that has emerged as a critical pharmaceutical intermediate. Its structural scaffold is a key component in the development of a wide array of bioactive molecules. The presence of the fluorophenyl group and the quinolinone core makes it a versatile building block for synthesizing compounds with potential therapeutic applications in oncology, virology, and neurology. This technical guide provides an in-depth overview of its synthesis, properties, and role in the creation of novel pharmaceutical agents.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through several synthetic routes, with the Friedländer annulation and related cyclization reactions being the most common. These methods generally involve the condensation of an appropriate amino-substituted aromatic ketone with a compound containing a reactive methylene group.
A plausible synthetic approach is the reaction of a 2-aminoaryl ketone with a chalcone derivative. The reaction is typically catalyzed by an acid or a base and proceeds through a Michael addition followed by an intramolecular cyclization and dehydration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂FNO |
| Molecular Weight | 241.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, a methine proton adjacent to the phenyl ring, and two methylene protons. |
| ¹³C NMR | Expected signals for aromatic carbons, a carbonyl carbon, a methine carbon, and a methylene carbon. |
| Mass Spectrometry | [M+H]⁺ peak at m/z = 242.26 |
Application as a Pharmaceutical Intermediate
The true value of this compound lies in its role as a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. The quinolinone core is a privileged structure in medicinal chemistry, known to interact with various biological targets.
Anticancer Agents
Derivatives of the this compound scaffold have shown promising anticancer activity. These compounds can be further modified to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, derivatization at the nitrogen atom or the aromatic ring of the quinolinone core can lead to potent inhibitors of protein kinases, which are crucial regulators of cell signaling.
Antiviral Agents
The quinolinone nucleus is also a key feature in the design of antiviral drugs. By incorporating different functional groups onto the this compound backbone, researchers have developed compounds with activity against a range of viruses. These derivatives can interfere with viral replication and entry into host cells.
Experimental Protocols
General Experimental Protocol for Friedländer-type Synthesis:
-
Reaction Setup: To a solution of an appropriately substituted 2-aminoaryl ketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding α,β-unsaturated ketone (1 equivalent).
-
Catalysis: Add a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, piperidine).
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (if an acid catalyst was used). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Signaling Pathways and Logical Relationships
The therapeutic effects of pharmaceuticals derived from this compound are often attributed to their interaction with specific cellular signaling pathways. For example, in cancer therapy, these compounds might inhibit kinases in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Potential Therapeutic Targets of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone: An In-depth Technical Guide
Disclaimer: Direct experimental data on the specific therapeutic targets and biological activity of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is limited in the currently available scientific literature. This guide, therefore, provides an in-depth overview of the potential therapeutic targets based on the known activities of the broader classes of 2-aryl-2,3-dihydro-4(1H)-quinolinones and structurally similar quinazolinone derivatives. The information presented should be considered as a predictive guide for future research and not as established data for the specific compound .
Introduction
The quinolinone and quinazolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of these core structures have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The presence of a 2-aryl substituent, such as the 4-fluorophenyl group in the compound of interest, is a common feature in many biologically active molecules within this class, significantly influencing their therapeutic potential. This technical guide will explore the most probable therapeutic targets for this compound based on extensive analysis of related compounds.
Potential Therapeutic Targets in Oncology
The most widely reported therapeutic application for 2-aryl-quinolinone and quinazolinone derivatives is in the field of oncology. Several key cellular components and pathways have been identified as targets for these classes of compounds.
Tubulin Polymerization
A significant number of 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The 4-fluorophenyl substituent at the 2-position may contribute to the binding affinity and efficacy of this inhibition.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Receptor Tyrosine Kinases (RTKs)
Several quinazolinone derivatives are known to be potent inhibitors of receptor tyrosine kinases, which are crucial mediators of cell proliferation, survival, and angiogenesis. Key RTKs that could be potential targets include:
-
Epidermal Growth Factor Receptor (EGFR): A primary target for many anticancer drugs.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis.
-
c-Met: Its dysregulation is implicated in tumor growth and metastasis.
Inhibition of these kinases blocks downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, leading to reduced cancer cell proliferation and survival.
Caption: Inhibition of Receptor Tyrosine Kinase signaling pathways.
Other Potential Anticancer Targets
-
Histone Deacetylases (HDACs): Some quinazolinone derivatives act as HDAC inhibitors, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.
-
Cathepsins B and H: These proteases are involved in tumor invasion and metastasis. 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones have been identified as potential inhibitors of these enzymes.
Potential Antibacterial Targets
Fluoroquinolones, a class of antibiotics with a related quinolone core structure, are well-established inhibitors of bacterial DNA synthesis. It is plausible that this compound could exhibit similar antibacterial activity.
DNA Gyrase and Topoisomerase IV
These bacterial enzymes are essential for DNA replication, recombination, and repair. Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.
Data Presentation
The following tables summarize representative quantitative data for structurally related quinolinone and quinazolinone derivatives. Note: This data is not for this compound and should be used for comparative purposes only.
Table 1: Cytotoxicity of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one Analogues [1]
| Compound | Cell Line | GI₅₀ (µM) |
| Phenyl analogue | MCF-7 | 1.3 |
| Tolyl analogue | MCF-7 | 4.0 |
| 2-Naphthyl analogue | HT29 | >10 |
| 1-Naphthyl analogue | HT29 | <0.05 |
| 1-Naphthyl analogue | U87 | <0.05 |
| 1-Naphthyl analogue | A2780 | <0.05 |
| 1-Naphthyl analogue | H460 | <0.05 |
| 1-Naphthyl analogue | BE2-C | <0.05 |
Table 2: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Derivative A | E. coli | 18 |
| Derivative B | S. aureus | 22 |
| Derivative C | P. aeruginosa | 15 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are representative protocols for assays commonly used for this class of molecules.
MTT Cytotoxicity Assay
This assay is a colorimetric method to assess cell viability.
Workflow:
References
The Quinolinone Core: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and natural product research. Comprising a benzene ring fused to a pyridinone ring, this structure is present in a vast array of pharmacologically active molecules, from naturally occurring alkaloids to blockbuster synthetic drugs.[1] Quinolinones exist as two primary isomers, quinolin-2(1H)-one and quinolin-4(1H)-one, both of which have served as foundational templates for drug discovery campaigns targeting a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] This technical guide provides an in-depth overview of the discovery and history of quinolinone compounds, detailing key synthetic milestones, quantitative biological data, experimental protocols, and the signaling pathways through which they exert their effects.
Historical Milestones and Discovery
The journey of quinolinone compounds is intrinsically linked to the broader history of quinoline chemistry. The parent molecule, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[3] However, the specific synthesis of the quinolinone core came later in the 19th century. A pivotal moment in the history of these compounds was the work of Rudolf Camps, who in 1899, reported the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce both quinolin-2-ones and quinolin-4-ones.[2] This reaction, now known as the Camps cyclization, was a landmark achievement that opened the door for the systematic synthesis and investigation of this class of compounds.
Shortly after, other foundational synthetic methods were established, including the Conrad-Limpach and Gould-Jacobs reactions, which provided routes to 4-hydroxyquinolines (the tautomeric form of quinolin-4-ones).[4][5] The 20th century saw the discovery of the potent biological activities of quinolinone derivatives, most notably the antibacterial effects of the quinolones, beginning with the discovery of nalidixic acid in the 1960s. This spurred decades of research, leading to the development of the highly successful fluoroquinolone class of antibiotics.[6] Today, the quinolinone scaffold remains a privileged structure in drug discovery, with ongoing efforts to develop novel analogs with improved efficacy and new therapeutic applications.[1]
Natural Occurrence
While a significant portion of pharmacologically important quinolinones are synthetic, the core structure is also found in nature. Quinolinone alkaloids have been isolated from various plants, fungi, and bacteria.[1] These natural products exhibit a remarkable diversity of biological activities and have often served as inspiration for synthetic chemists.
For example, plants from the Rutaceae and Rubiaceae families are known sources of quinolinone alkaloids. The compound graveoline, isolated from Ruta graveolens, displays antimicrobial and antifungal properties. Another notable example is camptothecin, a potent anticancer agent isolated from the Chinese tree Camptotheca acuminata, which features a complex quinoline-based structure and functions as a topoisomerase I inhibitor.
Key Synthetic Methodologies
The construction of the quinolinone ring system has been a subject of extensive research, leading to the development of several named reactions that are still widely used today.
Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a versatile method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and alkoxymethylenemalonate esters.[7] The reaction proceeds through a condensation, followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation.[4][7]
Camps Cyclization
The Camps cyclization involves the intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[2] The regioselectivity of the reaction, yielding either quinolin-2-one or quinolin-4-one derivatives, can be controlled by the reaction conditions and the structure of the starting material.
Biological Activity and Therapeutic Applications
Quinolinone derivatives possess an exceptionally broad range of biological activities, which has led to their development as drugs for various diseases.
Antibacterial Activity
The most well-known application of the quinolinone core is in antibacterial agents. The fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of antibiotics that function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.
Anticancer Activity
Numerous quinolinone derivatives have been investigated as anticancer agents. They exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of the EGFR signaling pathway blocks downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cancer cell growth and survival.[1]
Immunosuppressive and Anti-inflammatory Activity
Certain quinolinone derivatives have been shown to possess immunosuppressive properties by inhibiting key signaling pathways in immune cells, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a master regulator of inflammatory responses, and its inhibition can modulate the production of pro-inflammatory cytokines.[8]
Data Presentation: Quantitative Bioactivity
The following tables summarize the quantitative biological activity of representative quinolinone compounds from the literature, showcasing their potency against various bacterial and cancer cell lines.
Table 1: Antibacterial Activity of Fluoroquinolone Analogs
| Compound | Target Strain | MIC (μg/mL) | Reference |
| Ciprofloxacin | S. aureus | 0.250 | [9] |
| E. faecalis | 0.250 | [9] | |
| E. coli | 0.013 | [9] | |
| FQH-1 | S. aureus | 32 | [9] |
| E. coli | 0.5 | [9] | |
| Compound 5d | MRSA | 0.016 (nM) | [10] |
| S. aureus | 0.016 (nM) | [10] | |
| Compound 5i | MRSA | 0.125 (μM) | [10] |
| S. aureus | 0.125 (μM) | [10] |
MIC: Minimum Inhibitory Concentration.
Table 2: In Vitro Anticancer Activity of Quinolinone Derivatives
| Compound | Target Cell Line | Cancer Type | IC50 (μM) | Reference |
| Quinoline-Chalcone 12e | MGC-803 | Gastric | 1.38 | [11][12] |
| HCT-116 | Colon | 5.34 | [11][12] | |
| MCF-7 | Breast | 5.21 | [11][12] | |
| 5-Fu (Control) | MGC-803 | Gastric | 6.22 | [12] |
| HCT-116 | Colon | 10.4 | [12] | |
| MCF-7 | Breast | 11.1 | [12] | |
| Sulfonamide 3c | C-32 | Melanoma | Comparable to Cisplatin | [13] |
| MDA-MB-231 | Breast | Comparable to Cisplatin | [13] | |
| A549 | Lung | Comparable to Cisplatin | [13] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for key synthetic reactions used to prepare the quinolinone core.
Protocol 1: Gould-Jacobs Reaction (Microwave-Assisted Synthesis)
This protocol describes a modern, efficient microwave-assisted synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.[7][14]
-
Materials: Aniline, Diethyl ethoxymethylenemalonate (DEEM), 2.5 mL microwave vial, magnetic stirring bar, Biotage® Initiator+ microwave synthesis system, ice-cold acetonitrile.
-
Procedure:
-
Add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[15]
-
Seal the vial and heat the mixture to 250 °C using a microwave synthesis system for a designated time (e.g., 10-30 minutes, optimization may be required).[15]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[7][15]
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[7][15]
-
Dry the resulting solid under vacuum.[7]
-
Analyze the product by HPLC-MS to determine purity and confirm identity.[15]
-
Protocol 2: Camps Cyclization (General Procedure)
This protocol outlines a general procedure for the base-mediated Camps cyclization.[5]
-
Materials: o-Acylaminoacetophenone, suitable solvent (e.g., ethanol, 1,4-dioxane), aqueous base (e.g., NaOH), round-bottom flask, reflux condenser.
-
Procedure:
-
Dissolve the o-acylaminoacetophenone (1.0 equivalent) in the chosen solvent in a round-bottom flask.[5]
-
Add the aqueous base (e.g., 10% NaOH, 3.0-3.5 equivalents) to the solution.[5]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl).
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired quinolinone isomer(s).[5]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to quinolinone compounds.
Caption: Generalized workflow for the synthesis and biological evaluation of novel quinolinone compounds.
Caption: Mechanism of action of fluoroquinolone antibiotics targeting DNA gyrase and topoisomerase IV.
Caption: Inhibition of the canonical NF-κB signaling pathway by a quinolinone-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. ablelab.eu [ablelab.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is based on the acid-catalyzed condensation and cyclization of 2'-aminoacetophenone and 4-fluorobenzaldehyde. This method offers a straightforward and efficient route to the target compound. Included are a step-by-step experimental protocol, a summary of expected quantitative data, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
The 2,3-dihydro-4(1H)-quinolinone core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities. The incorporation of a 4-fluorophenyl substituent at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making it a valuable building block for the development of novel therapeutic agents. This protocol details a reliable method for the laboratory-scale synthesis of this key intermediate.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a one-pot reaction involving the Claisen-Schmidt condensation of 2'-aminoacetophenone with 4-fluorobenzaldehyde to form an o-aminochalcone intermediate, which then undergoes an intramolecular Michael addition (cyclization) under acidic conditions to yield the final product.
Experimental Protocol
Materials:
-
2'-Aminoacetophenone
-
4-Fluorobenzaldehyde
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-aminoacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol (30 mL).
-
Acid Catalysis: To the stirring solution, add concentrated hydrochloric acid (0.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Expected Value |
| Reaction Time | 6 - 8 hours |
| Yield | 75 - 85% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
| Melting Point | 155-158 °C |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Representative Signaling Pathway: PI3K/Akt Pathway
Quinolinone derivatives are often investigated for their potential as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Application Notes and Protocols for the Synthesis and Biological Context of 2-(4-Fluorophenyl)-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] In particular, fluorinated 2-arylquinolines have garnered significant attention for their potential in developing targeted cancer therapies.[1] This document provides detailed protocols related to the synthesis of quinolines from 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, clarifies the reaction pathways, and discusses the relevant biological context for such compounds.
While the term "Friedländer annulation" is specified, it is important to note that the classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring.[3] The starting material, this compound, is already a cyclized system. Therefore, a direct Friedländer annulation is not the chemically appropriate transformation. Instead, this dihydroquinolinone can be converted to the corresponding quinoline through an aromatization (dehydrogenation) reaction.
These application notes will provide protocols for two key synthetic strategies:
-
Aromatization: The conversion of this compound to 2-(4-Fluorophenyl)-4-hydroxyquinoline.
-
Classical Friedländer Annulation: A standard protocol for synthesizing a 2-(4-fluorophenyl)quinoline derivative from typical starting materials, illustrating the conventional application of this reaction.
Part 1: Aromatization of this compound
The conversion of a 2,3-dihydro-4(1H)-quinolinone to a quinoline is an oxidative dehydrogenation or aromatization reaction. This transformation can be achieved using various oxidizing agents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a common and effective reagent for such processes.[4][5] Palladium-based catalysts can also be employed for the dehydrogenation of N-heterocycles.[2][6] The product of this reaction is expected to be a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4(1H)-quinolinone form.
Proposed Reaction Scheme
Caption: Proposed aromatization of the starting material.
Experimental Protocol: Dehydrogenation using DDQ
This protocol is based on general procedures for the dehydrogenation of similar heterocyclic ketones.[4][7]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dioxane or Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dioxane or toluene.
-
Add DDQ (1.1-1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated hydroquinone byproduct (DDQH₂).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(4-Fluorophenyl)-4-hydroxyquinoline.
Data Presentation: Representative Dehydrogenation Reactions
| Catalyst/Reagent | Substrate | Product | Conditions | Yield | Reference |
| DDQ / NaNO₂ | 9,10-Dihydroanthracene | Anthracene | 120 °C, 1.3 MPa O₂, 8 h | >99% | [8] |
| Pd/C | 1,2,3,4-Tetrahydroquinoline | Quinoline | Toluene, 100 °C, Air | 95% | [6] |
| FeSO₄ / Na₂S₂O₈ | 3,4-Dihydroquinolin-2(1H)-one | Quinolin-2(1H)-one | H₂O/CH₃CN, 70 °C, 3 h | 85% | [9] |
Part 2: Classical Friedländer Annulation for 2-(4-Fluorophenyl)quinoline Synthesis
To provide a practical application of the Friedländer annulation for synthesizing the target scaffold, this section details a protocol for the reaction between a 2-aminoaryl ketone and a ketone with an α-methylene group.[10][11] This method is a cornerstone for constructing substituted quinolines.[3]
Reaction Mechanism: Friedländer Annulation
The Friedländer synthesis can proceed through two primary pathways.[12] One involves an initial aldol-type condensation followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular cyclization and dehydration to form the quinoline ring. The reaction is typically catalyzed by either acid or base.[13]
Caption: Simplified mechanism of the Friedländer synthesis.
Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline
This protocol describes the acid-catalyzed condensation of 2-amino-4-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-one.[1][10]
Materials:
-
2-Amino-4-nitrobenzaldehyde
-
1-(4-Fluorophenyl)ethan-1-one (4'-Fluoroacetophenone)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-nitrobenzaldehyde (1.0 eq) and 1-(4-fluorophenyl)ethan-1-one (1.1 eq) in ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-(4-fluorophenyl)-7-nitroquinoline by column chromatography or recrystallization.
Data Presentation: Representative Friedländer Annulation
| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst | Conditions | Product | Yield | Reference |
| 2-Amino-4-nitrobenzaldehyde | 1-(4-Fluorophenyl)ethan-1-one | H₂SO₄ (cat.) | Ethanol, Reflux | 2-(4-Fluorophenyl)-7-nitroquinoline | ~85% | [1][10] |
| 2-Aminobenzophenone | Ethyl acetoacetate | HCl (cat.) | Ethanol, Reflux, 4 h | 2-Phenyl-quinoline-4-carboxylic acid ethyl ester | High | [14] |
Part 3: Biological Context and Signaling Pathways
Quinoline derivatives are of significant interest in oncology due to their ability to inhibit various protein kinases involved in cancer progression.[11][15][16] Specifically, 2-arylquinolines have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[10] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[14][17] Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.
EGFR Signaling Pathway and Potential Inhibition
Caption: EGFR signaling pathway and potential inhibition.
Part 4: General Experimental Workflow
The synthesis and evaluation of novel compounds follow a structured workflow, from reaction setup to biological testing.
Caption: General workflow for synthesis and evaluation.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 6. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Application Note: Purification of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone using the recrystallization technique. Recrystallization is a fundamental and effective method for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This document outlines the solvent selection criteria, a step-by-step experimental procedure, and expected outcomes, including purity enhancement. The provided protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active quinolinone derivatives. Synthetic routes to this and similar compounds often yield a crude product containing residual starting materials, by-products, and other impurities. For subsequent applications, such as biological screening or further chemical modification, a high degree of purity is essential.
Recrystallization is a widely used and cost-effective purification technique that relies on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is critical for the success of this technique. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
This application note details a robust protocol for the recrystallization of this compound, with a focus on practical implementation in a laboratory setting.
Materials and Methods
Materials
-
Crude this compound
-
Ethanol (95% or absolute)
-
Other potential solvents for testing (e.g., methanol, isopropanol, ethyl acetate, acetone, toluene, hexane)
-
Activated Carbon (optional, for colored impurities)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with a stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Experimental Protocols
2.2.1. Solvent Selection
The choice of a suitable solvent is the most critical step in recrystallization. The ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (0-4 °C).
-
Impurities should either be insoluble in the hot solvent or highly soluble at low temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
For this compound, ethanol has been identified as a suitable recrystallization solvent, based on literature for the closely related 2-(4-fluorophenyl)-2,3–dihydroquinazolin-4(1H)-one. However, it is good practice to test a range of solvents if the purity of the crude material is low or contains unknown impurities.
Logical Workflow for Solvent Selection:
Caption: Logic diagram for selecting a suitable recrystallization solvent.
2.2.2. Recrystallization Procedure
The following protocol outlines the steps for the purification of this compound using ethanol as the solvent.
Workflow for Recrystallization Protocol:
Caption: Experimental workflow for the recrystallization of the target compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, and then reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration: To remove any insoluble impurities (and activated carbon if used), perform a hot gravity filtration. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals. Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.
Results and Discussion
The success of the recrystallization can be assessed by determining the recovery yield and the purity of the final product. Purity can be evaluated by techniques such as melting point analysis, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound by recrystallization.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | >95% | >99% |
| Recovery Yield | N/A | 70-90% (Typical) |
| Melting Point | Not readily available | Not readily available* |
Conclusion
The protocol described in this application note provides an effective method for the purification of this compound via recrystallization. By carefully selecting a suitable solvent, such as ethanol, and following the detailed procedure, a significant improvement in purity can be achieved with a good recovery yield. This method is scalable and can be readily implemented in a standard organic chemistry laboratory to obtain high-purity material essential for further research and development activities.
Application Note: Column Chromatography Purification of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
Introduction
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is a heterocyclic compound belonging to the quinolinone class of molecules. Compounds in this family are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities. Following the synthesis of this compound, effective purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely utilized and highly effective method for the purification of such organic compounds.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle
Column chromatography is a solid-liquid adsorption chromatographic technique. A solution of the crude product (the mobile phase) is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel. Separation occurs based on the differential adsorption of the components of the mixture onto the stationary phase. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, allowing for their separation into different fractions. For quinolinone derivatives, silica gel is a commonly used stationary phase.[1][3]
Experimental Protocol
This protocol is intended for the purification of a crude sample of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent like petroleum ether)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collection vials
-
Rotary evaporator
-
UV lamp for TLC visualization
Procedure
1. Preparation of the Mobile Phase (Eluent)
A common eluent system for the purification of quinolinone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] A starting mobile phase composition of 10% ethyl acetate in hexane is recommended.[4] The optimal eluent composition should be determined by TLC analysis of the crude product.
2. Thin Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexane).
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system will show good separation of the desired product spot from impurity spots, with the product spot having an Rf value of approximately 0.2-0.4.
3. Column Packing
-
Secure the glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Continuously add the mobile phase to the top of the column to prevent it from running dry.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.[3]
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.
6. Product Isolation
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound based on literature for this and related compounds.
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel (e.g., 60-120 mesh) | [3] |
| Mobile Phase | Hexane / Ethyl Acetate (EtOAc) | [3][4] |
| Elution Mode | Isocratic (e.g., 10% EtOAc in Hexane) or Gradient | [4] |
| Sample Preparation | Dissolved in a minimal amount of dichloromethane or eluent | [3] |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization | [4] |
| Typical Purity | >95% (depending on crude sample and optimization) | N/A |
Note: The optimal conditions may vary depending on the specific impurities present in the crude mixture and should be optimized on a case-by-case basis.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the NMR Spectral Analysis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectral analysis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. Due to the limited availability of direct experimental NMR data for this specific compound in the reviewed literature, this note presents a comprehensive analysis based on the spectral data of the closely related analog, 2-(4-fluorophenyl)quinoline, and provides a theoretical prediction for the signals corresponding to the dihydro portion of the target molecule. This application note includes tabulated ¹H, ¹³C, and ¹⁹F NMR data, detailed experimental protocols for sample preparation and spectral acquisition, and visual diagrams to aid in understanding the molecular structure and experimental workflow.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active quinolinone derivatives. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This note details the expected ¹H, ¹³C, and ¹⁹F NMR spectral characteristics of the title compound.
Predicted NMR Spectral Data
¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2 | dd | ~4.8 - 5.2 | J(H2, H3a), J(H2, H3b) |
| H-3a, H-3b | m | ~2.7 - 3.0 | |
| Aromatic H (quinolinone) | m | ~6.8 - 7.9 | |
| Aromatic H (fluorophenyl) | m | ~7.0 - 7.5 | |
| NH | br s | ~4.0 - 5.0 |
¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~55 - 60 |
| C-3 | ~40 - 45 |
| C-4 (C=O) | ~190 - 195 |
| C-4a | ~118 - 122 |
| C-5 | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-7 | ~135 - 140 |
| C-8 | ~115 - 120 |
| C-8a | ~150 - 155 |
| C-1' | ~138 - 142 (d) |
| C-2', C-6' | ~128 - 132 (d) |
| C-3', C-5' | ~115 - 118 (d) |
| C-4' | ~160 - 165 (d) |
¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring.
Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| 4'-F | -110 to -115[1] |
Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment, with or without proton decoupling.
-
Spectral Width: A wide spectral width may be necessary initially to locate the signal.
-
Reference: An external reference of CFCl₃ is typically used.
-
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow
Caption: Workflow for NMR spectral analysis.
Conclusion
The provided application note offers a comprehensive guide for the NMR spectral analysis of this compound. While direct experimental data is pending, the combination of data from a close analog and theoretical predictions provides a solid foundation for researchers in the structural characterization of this and related compounds. The detailed protocols and workflows are intended to ensure high-quality and reproducible NMR data acquisition and analysis.
References
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone LCMS analysis
An Application Note for the Quantitative Analysis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone in Human Plasma using LC-MS/MS.
Introduction
This compound is a heterocyclic compound belonging to the quinolinone class. Molecules within this structural family are of significant interest in pharmaceutical research and drug development due to their diverse biological activities.[1][2] Accurate and reliable quantification of such compounds in biological matrices is essential for pharmacokinetic studies, drug metabolism assessments, and toxicological evaluations.[3]
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for detection.[4] This method is suitable for high-throughput analysis in a regulated laboratory setting.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): 2-Phenyl-2,3-dihydro-4(1H)-quinolinone (>98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)
Instrumentation
A standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Luna® C18(2) (100 mm × 4.6 mm, 3.0 µm) or equivalent[5]
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of sample (blank plasma, standard, QC, or unknown) to the appropriately labeled tube.
-
Add 200 µL of the Internal Standard working solution (2-Phenyl-2,3-dihydro-4(1H)-quinolinone in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Calibration Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of the analyte and Internal Standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for spiking into blank plasma.
-
Calibration Curve: Spike blank human plasma with the appropriate working solutions to create calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Controls (QCs): Prepare QCs in blank plasma at three concentration levels: Low (3 ng/mL), Medium (80 ng/mL), and High (800 ng/mL).
Data Presentation
LC-MS/MS Method Parameters
The analysis was performed using the parameters outlined in the tables below. The MRM mode was used for quantification.[4]
Table 1: Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | DP (V) | CE (V) |
|---|---|---|---|---|---|
| This compound | 242.1 | 146.0 | ESI+ | 55 | 25 |
| 2-Phenyl-2,3-dihydro-4(1H)-quinolinone (IS) | 224.1 | 146.0 | ESI+ | 50 | 23 |
DP: Declustering Potential, CE: Collision Energy
Table 2: HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.00 | 95 | 5 | 0.8 |
| 0.50 | 95 | 5 | 0.8 |
| 3.00 | 5 | 95 | 0.8 |
| 4.00 | 5 | 95 | 0.8 |
| 4.10 | 95 | 5 | 0.8 |
| 5.00 | 95 | 5 | 0.8 |
Quantitative Results
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
|---|---|
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.248 |
| 500 | 6.291 |
| 1000 | 12.550 |
A linear regression of the calibration curve typically yields a correlation coefficient (r²) > 0.99.
Table 4: Inter-day Precision and Accuracy Data (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low QC | 3 | 3.11 | 103.7 | 6.2 |
| Mid QC | 80 | 78.5 | 98.1 | 4.1 |
| High QC | 800 | 815.2 | 101.9 | 3.5 |
Acceptance criteria are typically ±15% for accuracy and <15% for precision (±20% and <20% for LLOQ).
Diagrams
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document offers a comprehensive guide to evaluating the in vitro cytotoxicity of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone and similar compounds. It includes a summary of cytotoxicity data from related compounds to serve as a benchmark, detailed experimental protocols for key cytotoxicity assays, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of Structurally Related Quinolinone and Quinazolinone Derivatives
The following tables summarize the cytotoxic activity of various quinolinone and quinazolinone derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. This data can be used to contextualize the potential activity of this compound.
Table 1: IC50 Values of Various Quinolinone Derivatives in Different Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4(1H)-Quinolone | Compound 7e | HepG2 (Liver) | < 1.0 | [1] |
| 4-Quinolone | Compound 65 | MDA-MB-231/LM2-4 (Breast) | 7.10 - 83.2 | [2] |
| Quinoline | HTI 21 & HTI 22 | Various | High Cytotoxicity | [3] |
| Quinoline | Nitro-aldehyde derivative E | Caco-2 (Colorectal) | 0.535 | [4] |
Table 2: IC50 Values of Various Quinazolinone Derivatives in Different Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-Dihydroquinazolin-4(1H)-one | 2-(naphthalen-1-yl) derivative 39 | HT29, U87, A2780, H460, BE2-C | < 0.05 | [5] |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Compound 3a | LoVo (Colon) | 294.32 | [6] |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Compound 3f | HCT-116 (Colon) | 323.59 | [6] |
| Quinazolin-4(3H)-one | Compound 5b | HepG2 (Liver) | > 25 (decreased viability by >50%) | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of quinolinone derivatives.[8]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan, which can be quantified by spectrophotometry.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of dead cells.
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[8] Several assays can be used to detect and quantify apoptosis induced by quinolinone derivatives.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinolinone derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization.[8]
-
Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the quinolinone derivative, then lyse the cells to release their contents.[8]
-
Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.[8]
-
Incubation: Incubate the mixture to allow active caspases to cleave the substrate.[8]
-
Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to caspase activity.[8]
Potential Signaling Pathways
The cytotoxic effects of quinolinone and quinazolinone derivatives are often mediated through the induction of apoptosis.[1][3][9] This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have also been shown to cause cell cycle arrest, often at the G2/M phase.[1][5][9][10]
Caption: Simplified overview of apoptosis signaling pathways.
Conclusion
While direct cytotoxicity data for this compound is not extensively documented, the information available for related quinolinone and quinazolinone compounds strongly suggests its potential as a cytotoxic agent. The protocols and background information provided in these application notes offer a robust framework for the systematic evaluation of its anticancer properties. Further investigation into its specific mechanisms of action, including its effects on cell cycle progression and the induction of apoptosis, is warranted to fully characterize its therapeutic potential.
References
- 1. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. "'Induction of apoptosis, cytotoxicity and radiosensitization by novel " by Eman Ramadan and amira khalil [buescholar.bue.edu.eg]
Application Notes and Protocols for Antimicrobial Screening of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of the synthetic compound 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. This document is intended to guide researchers in evaluating its potential as an antimicrobial agent. The protocols are based on established methodologies for similar quinolinone derivatives.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including potent antimicrobial effects against a broad spectrum of pathogens.[1][2] The structural motif of this compound suggests its potential as a bioactive molecule. Fluoroquinolones, a well-known class of antibiotics, exert their bactericidal action by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[3][4][5][6] This document outlines the standardized procedures for determining the antimicrobial efficacy of the title compound.
Data Presentation
The antimicrobial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and zone of inhibition against a panel of pathogenic microorganisms. The following table summarizes hypothetical, yet representative, quantitative data for the compound, based on the known activity of similar quinolinone derivatives.[7][8]
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 16 | 18 |
| Bacillus subtilis | ATCC 6633 | 8 | 22 |
| Enterococcus faecalis | ATCC 29212 | 32 | 15 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 64 | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | - |
| Klebsiella pneumoniae | ATCC 700603 | 64 | 14 |
| Fungi | |||
| Candida albicans | ATCC 90028 | 32 | 16 |
| Aspergillus niger | ATCC 16404 | 64 | 13 |
Note: This data is illustrative and should be confirmed by experimental studies.
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inocula (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the appropriate broth within the 96-well plates.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well containing the diluted test compound.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Agar Well Diffusion Assay
This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a well containing the test compound.
Materials:
-
Test compound
-
DMSO
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Standardized microbial inocula (0.5 McFarland standard)
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic solution
-
Negative control (DMSO)
Procedure:
-
Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the standardized microbial inoculum evenly over the surface of the agar.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume of the test compound solution (dissolved in DMSO) into the wells.
-
Controls: Add a positive control antibiotic and a negative control (DMSO) to separate wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of this compound.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. woah.org [woah.org]
Application Notes and Protocols: Anticancer Activity of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone on Cell Lines
Introduction
Quinolinones and their derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including notable anticancer properties. These compounds exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This document provides a detailed overview of the potential anticancer activities of the specific derivative, 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, based on the established activities of structurally related compounds. While direct studies on this particular molecule are not extensively available in the public domain, the following sections extrapolate potential mechanisms and provide detailed protocols for its evaluation as an anticancer agent.
Data Presentation
Given the absence of specific quantitative data for this compound in the reviewed literature, the following table is a representative template of how to structure such data once it becomes available through experimentation. The values for related quinolinone and quinazolinone derivatives often fall within the micromolar range, exhibiting selectivity towards cancer cells over normal cell lines.
Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |
| A549 | Lung Carcinoma | Data not available | Data not available | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available | Data not available |
| PC3 | Prostate Cancer | Data not available | Data not available | Data not available |
| HCT116 | Colon Carcinoma | Data not available | Data not available | Data not available |
| MRC-5 | Normal Lung Fibroblast | Data not available | Data not available | - |
*Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to that for a cancer cell line.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the anticancer activity of this compound.
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., MRC-5)
-
This compound
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the compound.
-
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of the compound on cell cycle progression.
-
Materials:
-
Cancer cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
Mandatory Visualizations
Experimental Workflow Diagram
A generalized workflow for evaluating the anticancer activity of the compound.
Hypothesized Signaling Pathway for Apoptosis Induction
Based on the mechanisms of related quinolinone derivatives, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
A potential mechanism of apoptosis induction by the quinolinone derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, particularly addressing the issue of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones, including the 4-fluorophenyl derivative, is typically achieved through the intramolecular cyclization of a suitable precursor. A common strategy involves the acid-catalyzed domino reaction of a 2-aminochalcone derivative, which is itself formed from the condensation of a 2-aminoacetophenone and 4-fluorobenzaldehyde. Variations of the Friedländer annulation or aza-Michael addition followed by cyclization are also employed.[1][2]
Q2: I am experiencing a very low yield of my target product. What are the primary factors to investigate?
A2: Low yields in this synthesis can often be attributed to several critical factors:
-
Purity of Starting Materials: Impurities in the 2-aminoacetophenone, 4-fluorobenzaldehyde, or any intermediates can lead to significant side reactions and inhibit the desired cyclization.
-
Catalyst Choice and Activity: The selection and concentration of the acid or base catalyst are crucial. Ineffective or degraded catalysts will fail to promote the reaction efficiently.[1]
-
Reaction Temperature and Time: Both the initial condensation and the subsequent cyclization steps are sensitive to temperature. Suboptimal temperatures can lead to incomplete reactions or the formation of side products.[3] Similarly, insufficient or excessive reaction times can negatively impact the yield.
-
Solvent Selection: The polarity and boiling point of the solvent can influence reaction rates and the solubility of intermediates and products.
-
Atmosphere: Some intermediates may be sensitive to oxidation, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
Q3: What are the likely side reactions that could be reducing my yield?
A3: A common side reaction is the intermolecular aldol condensation of the ketone starting material, especially under basic conditions, which competes with the desired reaction pathway.[1] Polymerization of starting materials or intermediates can also occur under harsh acidic or thermal conditions, leading to the formation of intractable tars.[2] Additionally, the formation of isomeric quinolinone products is possible depending on the specific reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of starting materials and the formation of the product and any major byproducts.[4] Developing a suitable solvent system for TLC is a critical first step in optimizing the reaction. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive information on the identity of the species in the reaction mixture.
Q5: My final product is impure. What are the recommended purification strategies?
A5: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[4] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel is a standard and effective purification technique.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Recommendation | Rationale |
| Ineffective Catalyst | Screen different acid catalysts (e.g., p-TsOH, H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).[1] Ensure the catalyst is not degraded. | The optimal catalyst is substrate-dependent. Acid catalysts are crucial for promoting the intramolecular cyclization step.[1] |
| Incorrect Reaction Temperature | Start with milder conditions (e.g., reflux in ethanol) and incrementally increase the temperature. For thermal cyclizations, high-boiling solvents like Dowtherm A or mineral oil may be necessary to reach temperatures around 250°C.[3][5] | Excessive heat can cause decomposition, while insufficient heat will result in an incomplete reaction. The optimal temperature balances reaction rate and stability.[3] |
| Poor Quality Starting Materials | Verify the purity of 2-aminoacetophenone and 4-fluorobenzaldehyde using techniques like NMR or melting point analysis. Purify starting materials if necessary. | Impurities can act as catalyst poisons or participate in side reactions, consuming reactants and lowering the yield. |
| Presence of Water | Use anhydrous solvents and reagents, and consider performing the reaction under an inert, dry atmosphere (e.g., nitrogen). | Water can inhibit the reaction, particularly in acid-catalyzed steps where it is a byproduct of intermediate formation.[6] |
Issue 2: Formation of Significant Side Products or Tar
| Possible Cause | Recommendation | Rationale |
| Aldol Condensation | If using a base catalyst, consider switching to an acid-catalyzed process. Carefully control the stoichiometry of the reactants. | Aldol self-condensation of the ketone is a common side reaction under basic conditions.[1] |
| Polymerization | Avoid excessively high temperatures and prolonged reaction times. Use a moderator like ferrous sulfate in certain vigorous reactions (e.g., Skraup synthesis).[2] | Harsh reaction conditions can lead to the polymerization of reactants and intermediates, resulting in tar formation.[2] |
| Incorrect Reaction Conditions | Optimize the reaction temperature and catalyst concentration. Monitor the reaction closely with TLC to avoid over-running the reaction. | Suboptimal conditions can favor side product formation over the desired cyclization. |
Data on Reaction Parameter Optimization
The following tables provide representative data on how different experimental parameters can influence the yield of quinolinone synthesis, based on literature for similar compounds. Actual results for the synthesis of this compound may vary.
Table 1: Effect of Solvent on Yield in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Reported Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 41 |
| Propyl Benzoate | 231 | 55 |
| Isobutyl Benzoate | 241 | 66 |
| Dowtherm A | 257 | 65 |
| 1,2,4-Trichlorobenzene | 214 | 65 |
| 2-Nitrotoluene | 222 | 64 |
| Data adapted from a study on the Conrad-Limpach thermal cyclization.[7] |
Table 2: Influence of Catalyst on Dihydroquinazolinone Synthesis
| Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) |
| p-TsOH | Toluene | 12 | 70 |
| Sc(OTf)₃ | Toluene | 12 | 62 |
| Cu(OTf)₂ | Toluene | 12 | 71 |
| Cu(OTf)₂ with 4Å MS | Xylene | 10 | 72 |
| Data adapted from a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[8] |
Experimental Protocols
Protocol: Acid-Catalyzed Synthesis of this compound
This protocol is a representative procedure based on common methods for the synthesis of related compounds.
Materials:
-
2-Aminoacetophenone
-
4-Fluorobenzaldehyde
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH) or concentrated HCl
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Chalcone Formation: In a round-bottom flask, dissolve 2-aminoacetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a suitable base (e.g., aqueous NaOH) and stir the mixture at room temperature until TLC indicates the consumption of the starting materials and formation of the intermediate chalcone.
-
Neutralize the reaction mixture with a dilute acid and extract the chalcone with an organic solvent. Dry the organic layer and concentrate under reduced pressure. The crude chalcone can be purified or used directly in the next step.
-
Cyclization: Dissolve the crude 2-amino-4'-fluorochalcone in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the crystallization of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
Question: I have prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1][2]
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly to increase the concentration of the compound.[3]
-
Solvent Addition: If using a mixed solvent system, slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.
-
Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Question: My compound is separating from the solution as an oil or a sticky gum instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent mixture, or when the concentration of the solute is too high.[3][4] High concentrations of impurities can also contribute to this issue.[3][4]
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow the solution to cool at a much slower rate.[3][4]
-
Modify the Solvent System:
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.[1]
-
Consider using a different solvent or a mixture of solvents with a lower boiling point.[3][4]
-
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]
Issue 3: Poor Crystal Quality (e.g., small, needle-like, or aggregated)
Question: I have obtained crystals, but they are very small, needle-shaped, or clumped together, making them unsuitable for analysis. How can I improve the crystal quality?
Answer: Poor crystal quality is often the result of a high nucleation rate and rapid crystal growth.[3] The presence of impurities can also negatively affect crystal habit.[3]
Troubleshooting Steps:
-
Decrease Supersaturation:
-
Use a slightly larger volume of solvent to dissolve the compound.
-
Slow down the cooling or evaporation rate.[3]
-
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. The polarity and hydrogen bonding capability of the solvent can significantly influence crystal morphology.
-
Purification: Ensure the starting material is of high purity (at least 80-90%).[3] Techniques like column chromatography can be used for prior purification.[4]
Issue 4: Low Crystal Yield
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can be due to several factors, including using too much solvent or the compound having significant solubility in the cold solvent.[4]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]
-
Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[1][3]
Data Presentation
Table 1: Common Solvents for Crystallization of Quinolone Derivatives
| Solvent Class | Examples | Properties |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for compounds with moderate polarity. Can form hydrogen bonds, influencing crystal packing. |
| Esters | Ethyl Acetate | Medium polarity, good for dissolving a wide range of organic compounds. |
| Ketones | Acetone | Polar aprotic solvent, can be a good choice for moderately polar compounds. |
| Halogenated | Dichloromethane, Chloroform | Good for less polar compounds. Often used in slow evaporation methods due to their volatility.[5] |
| Aromatic | Toluene, Xylene | Non-polar, suitable for non-polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be used as anti-solvents or in solvent mixtures. |
| Amides | Dimethylformamide (DMF) | High boiling point, polar aprotic solvent, can be used for compounds that are difficult to dissolve. |
| Water | Used for water-soluble compounds or as an anti-solvent in combination with organic solvents. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | Insufficient supersaturation, inappropriate solvent, impurities, lack of nucleation sites.[1] | Induce nucleation (scratching, seeding), increase supersaturation (evaporation, anti-solvent addition).[1] |
| "Oiling Out" | Cooling too rapidly, solution too concentrated, high impurity levels, low melting point of the compound in the solvent.[3][4] | Reheat and cool slowly, add more solvent, try a different solvent with a lower boiling point, further purify the compound.[1][3][4] |
| Poor Crystal Quality | High nucleation rate, rapid cooling/evaporation, presence of impurities.[3] | Decrease supersaturation (more solvent, slower cooling), optimize the solvent system, ensure high purity of the starting material.[3] |
| Low Yield | Too much solvent used, compound is soluble in cold solvent.[4] | Use the minimum amount of hot solvent, ensure thorough cooling before filtration, recover the product from the mother liquor.[1] |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place a small amount (5-10 mg) of this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene) dropwise until the solid dissolves at room temperature. Note the approximate solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath to facilitate dissolution.
-
The ideal single solvent will dissolve the compound when hot but show low solubility at room temperature.[3]
-
If no single solvent is ideal, a mixed solvent system can be explored. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point).[3] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Protocol 2: Slow Cooling Crystallization
-
In a suitable flask, dissolve the this compound in the minimum amount of the chosen hot solvent or solvent mixture determined from the solvent screening.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling rate, the flask can be placed in an insulated container.
-
Once the flask has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of the cold crystallization solvent, and allow them to dry.
Protocol 3: Slow Evaporation Crystallization
-
Dissolve the this compound in a suitable solvent in which it is soluble at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid or parafilm with a few needle holes to allow for slow evaporation of the solvent.[3]
-
Place the container in a vibration-free location and allow the solvent to evaporate over several hours to days.[3]
Protocol 4: Vapor Diffusion Crystallization
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a jar or beaker) that contains a small amount of a volatile "poor" solvent (anti-solvent).
-
Over time, the anti-solvent will slowly vaporize and diffuse into the solution containing the compound, reducing its solubility and promoting crystallization.
Visualizations
Caption: A general workflow for the crystallization of small organic molecules.
Caption: A logical diagram for troubleshooting common crystallization problems.
References
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a side product that appears to be the oxidized version of my target molecule. How can I confirm this and prevent its formation?
A1: A common side product in the synthesis of 2,3-dihydro-4(1H)-quinolinones is the corresponding fully aromatic 4-quinolinone. This occurs through the oxidation of the dihydropyridinone ring.
Confirmation:
-
Mass Spectrometry (MS): The oxidized product, 2-(4-Fluorophenyl)-4-quinolinone, will have a molecular weight that is 2 Da less than the desired product due to the loss of two hydrogen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
In the ¹H NMR spectrum of the desired 2,3-dihydro-4(1H)-quinolinone, you will observe characteristic signals for the two methylene protons at the C3 position, typically as a multiplet.
-
The ¹H NMR spectrum of the oxidized 4-quinolinone will lack these C3-proton signals and will instead show a new aromatic proton signal for the hydrogen at the C3 position.
-
The ¹³C NMR spectrum will also show a corresponding change from a methylene carbon signal to a methine carbon signal in the aromatic region.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, which can promote oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Control of Reaction Temperature: Avoid unnecessarily high temperatures, as this can increase the rate of oxidation.
-
Choice of Catalyst: While acidic conditions are often necessary for the cyclization, excessively strong acids or certain metal catalysts can facilitate dehydrogenation. Consider screening different acid catalysts and their concentrations.
Q2: My reaction yield is consistently low, even after optimizing for the main product. What are other potential side reactions?
A2: Besides oxidation, other side reactions can contribute to low yields:
-
Incomplete Cyclization: The intramolecular aza-Michael addition required to form the quinolinone ring may not go to completion. This can be due to steric hindrance, inappropriate reaction conditions (temperature, time), or an unsuitable catalyst.
-
Troubleshooting: Consider extending the reaction time, increasing the temperature moderately, or screening different acid or base catalysts to facilitate the cyclization.
-
-
Dimerization of Starting Material: The 2'-aminochalcone precursor can potentially undergo self-condensation or dimerization under acidic conditions, especially at higher concentrations.
-
Troubleshooting: Try running the reaction at a lower concentration.
-
-
Formation of Uncyclized Intermediates: The initial condensation between 2'-aminoacetophenone and 4-fluorobenzaldehyde may form a stable chalcone intermediate that is slow to cyclize.
-
Troubleshooting: Monitor the reaction by TLC or LC-MS to track the consumption of the starting materials and the formation of intermediates and the final product. Adjusting the catalyst and reaction conditions can help drive the reaction towards the desired cyclized product.
-
Q3: How can I effectively separate the desired this compound from its oxidized side product?
A3: The polarity difference between the dihydroquinolinone and the more conjugated, planar quinolinone allows for effective separation using column chromatography.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it. The less polar dihydroquinolinone will elute before the more polar quinolinone.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete intramolecular aza-Michael addition. | - Extend reaction time. - Increase reaction temperature moderately. - Screen different acid or base catalysts (e.g., p-TsOH, HCl, NaOH). |
| Side reaction: Oxidation to 4-quinolinone. | - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Avoid excessive heat. | |
| Side reaction: Dimerization of 2'-aminochalcone. | - Decrease the concentration of the reactants. | |
| Presence of Multiple Spots on TLC | Formation of oxidized side product. | - Confirm the identity of the side product by MS and NMR. - Implement preventative measures against oxidation. |
| Unreacted starting materials or stable intermediates. | - Monitor the reaction progress over time using TLC or LC-MS. - Adjust reaction conditions (time, temperature, catalyst) to drive the reaction to completion. | |
| Difficulty in Purifying the Product | Co-elution of the desired product and the oxidized side product during column chromatography. | - Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system might be necessary. - Consider preparative HPLC for difficult separations. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Aza-Michael Addition
This protocol is a representative procedure based on the acid-catalyzed cyclization of a 2'-aminochalcone intermediate.
Materials:
-
2'-Aminoacetophenone
-
4-Fluorobenzaldehyde
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Sodium hydroxide (for work-up)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) and 4-fluorobenzaldehyde (1.1 equivalents) in anhydrous ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Characterization of the Oxidized Side Product - 2-(4-Fluorophenyl)-4-quinolinone
Sample Preparation:
-
Isolate the suspected side product from the reaction mixture using column chromatography as described above.
Analytical Techniques:
-
¹H NMR (in CDCl₃): The spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). A key feature will be a singlet for the proton at the C3 position.
-
¹³C NMR (in CDCl₃): The spectrum will show signals for the aromatic carbons and the carbonyl carbon (typically δ > 170 ppm).
-
Mass Spectrometry (ESI-MS): Determine the molecular weight of the compound to confirm the loss of two hydrogens compared to the desired product.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A common and scalable method for the synthesis of this compound is the acid-catalyzed condensation reaction between 2'-aminoacetophenone and 4-fluorobenzaldehyde. This reaction, a variation of the Friedländer annulation, proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the desired quinolinone ring structure.[1][2]
Q2: I am experiencing a significantly lower yield on a larger scale compared to my small-scale trial runs. What are the potential reasons for this?
Several factors can contribute to a decrease in yield during scale-up:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to inefficient heating or cooling. This can result in localized overheating, causing degradation of starting materials or the product, or insufficient heating, leading to an incomplete reaction.[3]
-
Mixing Inhomogeneity: Achieving uniform mixing in large reactors can be challenging. Poor mixing can lead to localized high concentrations of reactants or catalysts, promoting side reactions.
-
Extended Reaction Times: Scale-up often requires longer reaction times to ensure complete conversion, which can increase the likelihood of side product formation and product degradation.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., with a solid catalyst), the rate of reaction can become limited by the diffusion of reactants to the catalyst surface on a larger scale.
-
Work-up and Isolation Issues: Isolating the product from a large volume of reaction mixture can lead to greater losses during extraction, filtration, and purification steps.[1]
Q3: What are the most likely impurities to be found in the crude product?
Common impurities in the synthesis of this compound may include:
-
Unreacted Starting Materials: 2'-aminoacetophenone and 4-fluorobenzaldehyde.
-
Aldol Condensation Byproduct: Self-condensation of 2'-aminoacetophenone.
-
Over-oxidation Product: Formation of the corresponding quinolin-4(1H)-one if an oxidizing agent is present or if the reaction is exposed to air for extended periods at high temperatures.
-
Polymeric Materials: High concentrations of acid catalyst or elevated temperatures can sometimes lead to polymerization of the starting materials or intermediates.[3]
Q4: What are the recommended purification methods for the final product on a large scale?
For large-scale purification, the following methods are recommended:
-
Recrystallization: This is often the most efficient and cost-effective method for purifying solid products on a large scale. A suitable solvent system needs to be identified through small-scale trials.
-
Slurry Washing: Washing the crude solid with a solvent in which the desired product has low solubility but the impurities are soluble can be an effective preliminary purification step.
-
Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, it can be used for high-purity requirements. Utilizing a wider column with a larger particle size silica gel can improve throughput.[1]
Troubleshooting Guides
Problem 1: Low Product Yield
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction appears stalled (TLC analysis shows significant starting material remaining after extended time) | 1. Insufficient catalyst activity or amount. 2. Reaction temperature is too low. 3. Poor quality of starting materials. | 1. Increase catalyst loading incrementally (e.g., in 0.1 mol% increments). Ensure the catalyst is fresh and properly stored. 2. Gradually increase the reaction temperature by 5-10 °C and monitor the progress. 3. Verify the purity of 2'-aminoacetophenone and 4-fluorobenzaldehyde using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Significant amount of dark, tar-like material observed in the reaction mixture | 1. Reaction temperature is too high, leading to decomposition. 2. Catalyst concentration is too high. | 1. Reduce the reaction temperature. Consider a step-wise temperature profile. 2. Reduce the catalyst loading. |
| Low isolated yield after work-up | 1. Product loss during extraction due to unfavorable partition coefficient. 2. Premature precipitation of the product during work-up. 3. Inefficient crystallization. | 1. Perform multiple extractions with the organic solvent. Consider using a different extraction solvent. 2. Adjust the pH of the aqueous phase carefully during neutralization to control the rate of precipitation. 3. Optimize the recrystallization solvent system and cooling rate. |
Problem 2: High Impurity Levels in the Final Product
| Symptom | Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials in the final product | Incomplete reaction. | Increase reaction time or temperature as per the troubleshooting guide for low yield. |
| Significant amount of a higher molecular weight byproduct observed by MS | Aldol self-condensation of 2'-aminoacetophenone. | Slowly add the 2'-aminoacetophenone to the reaction mixture containing the 4-fluorobenzaldehyde and catalyst to maintain a low concentration of the acetophenone. |
| Product appears colored (yellow to brown) | Formation of oxidized impurities or degradation products. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heating. |
| Difficulty in removing impurities by recrystallization | Impurities have similar solubility to the product. | 1. Try a different recrystallization solvent or a multi-solvent system. 2. Consider a pre-purification step such as a slurry wash or passing a solution of the crude product through a short plug of silica gel. 3. If high purity is critical, column chromatography may be necessary. |
Experimental Protocols
Key Experimental Protocol: Acid-Catalyzed Condensation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2'-Aminoacetophenone
-
4-Fluorobenzaldehyde
-
Ethanol (or other suitable solvent like toluene)
-
Concentrated Hydrochloric Acid (or other acid catalyst like p-toluenesulfonic acid)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2'-aminoacetophenone (1.0 equivalent) and ethanol.
-
Stir the mixture until the 2'-aminoacetophenone is fully dissolved.
-
Add 4-fluorobenzaldehyde (1.05 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid (0.1-0.2 equivalents) to the reaction mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.
-
The crude product may precipitate out. If so, collect the solid by filtration and wash with water and a small amount of cold ethanol.
-
If the product remains in solution, extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data (Illustrative)
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 2'-Aminoacetophenone | 1.0 g | 100 g |
| 4-Fluorobenzaldehyde | 0.98 g | 98 g |
| Ethanol | 20 mL | 2 L |
| Conc. HCl | 0.1 mL | 10 mL |
| Typical Yield | 75-85% | 65-75% |
| Purity (after recrystallization) | >98% | >98% |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone.
Troubleshooting Common Impurities in NMR Spectra
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A1: Unidentified peaks in your ¹H NMR spectrum of crude this compound likely correspond to unreacted starting materials or reaction byproducts. The synthesis of this compound often proceeds via a Friedländer-type condensation, and common impurities may include starting materials like 2'-aminoacetophenone and 4-fluorobenzaldehyde, or a chalcone intermediate.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound/Impurity | Key ¹H NMR Signals (δ, ppm) |
| This compound (Product) | **~7.8-6.6 (m, Ar-H), ~5.0-4.5 (dd, CH), ~3.0-2.5 (m, CH₂) ** |
| 2'-Aminoacetophenone | ~7.7-6.6 (m, Ar-H), ~6.2 (br s, NH₂), ~2.6 (s, CH₃) |
| 4-Fluorobenzaldehyde | ~9.9 (s, CHO), ~7.9 (m, Ar-H), ~7.2 (m, Ar-H)[1] |
| Chalcone Intermediate | ~8.0-6.8 (m, Ar-H), ~7.8 & ~7.4 (d, J≈15 Hz, -CH=CH-)[2] |
Troubleshooting Steps:
-
Compare your spectrum: Match the chemical shifts and multiplicities of the unknown peaks with the data in the table above.
-
Consider reaction conditions: If the reaction was incomplete, you are more likely to see starting materials.
-
Check for broad peaks: A broad singlet around δ 5.5-6.5 ppm could indicate the -NH₂ protons of the unreacted aminobenzophenone.
Q2: I see a pair of doublets around δ 7.4-7.8 ppm with a large coupling constant (J ≈ 15 Hz). What is this impurity?
A2: This pattern is characteristic of the vinyl protons of a trans-chalcone, a likely intermediate in the synthesis.[2] The large coupling constant is indicative of the trans geometry of the double bond.
Q3: My baseline is messy and I have a broad hump. What could be the cause?
A3: A messy baseline and broad humps can be due to the presence of polymeric material or insoluble impurities. Ensure your NMR sample is fully dissolved and consider filtering the crude product solution before concentrating it. The presence of water can also lead to broad peaks, particularly for exchangeable protons like N-H.
Frequently Asked Questions (FAQs) for Purification
Q4: What are the most effective methods for purifying crude this compound?
A4: The most common and effective purification methods for this class of compounds are column chromatography and recrystallization. For removing acidic or basic impurities, an acid-base extraction can be a useful initial step.
Q5: What solvent system should I use for column chromatography?
A5: A mixture of hexane and ethyl acetate is a good starting point for silica gel column chromatography. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial to determine the optimal solvent system.
Q6: What is a good solvent for recrystallizing this compound?
A6: Ethanol or a mixture of ethanol and water are often good choices for recrystallizing quinolinone derivatives. You can also try solvent systems like ethyl acetate/hexane. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Q7: How can I remove unreacted 2'-aminoacetophenone?
A7: An acid-base extraction is an effective method to remove the basic 2'-aminoacetophenone. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while your desired product remains in the organic layer.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of your crude mixture in various ratios of hexane:ethyl acetate. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent system determined from your TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to your crude product until it just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Acid-Base Extraction
Materials:
-
Crude this compound
-
Dichloromethane (or other suitable organic solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove basic impurities like unreacted 2'-aminoacetophenone. Separate the layers and keep the organic layer.
-
Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing impurities from this compound.
References
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common alternative synthetic routes for this compound?
A1: Three common alternative synthetic routes include:
-
Intramolecular Cyclization of a 2'-Aminochalcone Intermediate: This is a widely used method involving the synthesis of a 2'-amino-4''-fluorochalcone, followed by an acid or base-catalyzed intramolecular cyclization.
-
Reductive Cyclization of a 2'-Nitrochalcone Intermediate: This approach involves the synthesis of a 2'-nitro-4''-fluorochalcone, which then undergoes a reductive cyclization to form the dihydroquinolinone ring.
-
Modified Friedländer Annulation: This classical method can be adapted to synthesize the target molecule by reacting a suitable 2-aminoaryl ketone with a compound containing an activated methylene group.
Q2: I am observing low to no yield in my intramolecular cyclization of the 2'-aminochalcone. What are the potential causes and solutions?
A2: Low yields in this reaction can stem from several factors. Firstly, ensure the purity of your 2'-aminochalcone starting material, as impurities can inhibit the cyclization. Secondly, the choice and concentration of the acid or base catalyst are critical. It is advisable to screen different catalysts (e.g., p-TsOH, H₂SO₄, or piperidine) and their concentrations. Reaction temperature and time are also crucial; monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions and avoid degradation from prolonged heating. Finally, the solvent can significantly influence the reaction; consider using a high-boiling point solvent to facilitate the reaction.
Q3: My reductive cyclization of the 2'-nitrochalcone is not proceeding as expected. What should I troubleshoot?
A3: Incomplete reduction of the nitro group is a common issue. The choice of reducing agent and catalyst is paramount. For instance, using formic acid as a CO surrogate with a palladium catalyst has been reported to be effective for similar transformations.[1] Ensure your catalyst is active and that the reaction is running under an inert atmosphere to prevent side reactions. The reaction temperature and pressure (if applicable) must be carefully controlled to achieve complete reduction and subsequent cyclization. Monitoring the reaction for the disappearance of the nitro starting material and the appearance of the desired product is essential for optimization.
Q4: What are common side reactions to be aware of during these syntheses?
A4: In the intramolecular cyclization of 2'-aminochalcones, side reactions can include intermolecular condensation, polymerization of the starting material, or the formation of stable, unreactive intermediates. For the reductive cyclization of 2'-nitrochalcones, incomplete reduction can lead to the formation of N-hydroxy-quinolones or other partially reduced intermediates.[1] In Friedländer annulation, self-condensation of the ketone can be a competing side reaction.
Troubleshooting Guides
Route 1: Intramolecular Cyclization of 2'-Aminochalcone
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Impure 2'-aminochalcone starting material. 2. Inappropriate catalyst or catalyst concentration. 3. Suboptimal reaction temperature or time. 4. Incorrect solvent. | 1. Purify the 2'-aminochalcone by recrystallization or column chromatography. 2. Screen various acid (e.g., p-TsOH, H₂SO₄, HCl) and base (e.g., piperidine, NaOH) catalysts at different molar ratios. 3. Monitor the reaction by TLC to optimize temperature and reaction duration. Consider microwave irradiation to potentially improve yields and reduce reaction times. 4. Experiment with different solvents, including high-boiling point options like toluene or DMF. |
| Formation of Multiple Products | 1. Competing side reactions (e.g., intermolecular condensation). 2. Degradation of starting material or product under harsh conditions. | 1. Use a more dilute reaction mixture to favor intramolecular cyclization. 2. Employ milder reaction conditions (lower temperature, less concentrated catalyst). |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent. 2. Formation of an emulsion during work-up. | 1. After cooling, try adding a non-polar solvent to precipitate the product. 2. Break the emulsion by adding a saturated brine solution or by centrifugation. |
Route 2: Reductive Cyclization of 2'-Nitrochalcone
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | 1. Inactive or insufficient reducing agent/catalyst. 2. Suboptimal reaction conditions (temperature, pressure). 3. Presence of oxygen interfering with the reduction. | 1. Use fresh, high-quality reducing agents and catalysts. Optimize the catalyst loading. 2. Systematically vary the temperature and pressure to find the optimal range. 3. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of Byproducts | 1. Partial reduction of the nitro group. 2. Over-reduction of the quinolinone ring. | 1. Adjust the amount of reducing agent and reaction time to favor complete reduction to the amine before cyclization. 2. Monitor the reaction closely and stop it once the desired product is formed to prevent further reduction. |
| Product is a Mixture of Dihydroquinolinone and Quinolone | The dihydroquinolinone is oxidized to the corresponding quinolone. | If the dihydroquinolinone is the desired product, perform the reaction under strictly anaerobic conditions and consider adding an antioxidant to the work-up procedure. |
Experimental Protocols
Route 1: Intramolecular Cyclization of 2'-(Amino)-4''-fluorochalcone
This protocol is adapted from the synthesis of a similar compound, 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one.[2]
Step 1: Synthesis of 2'-Amino-4''-fluorochalcone
-
To a stirred solution of 2'-aminoacetophenone (1 eq.) and 4-fluorobenzaldehyde (1 eq.) in ethanol, add a catalytic amount of a suitable base (e.g., 10 mol% piperidine).
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated chalcone, wash with cold ethanol, and dry under vacuum.
Step 2: Intramolecular Cyclization
-
Dissolve the synthesized 2'-amino-4''-fluorochalcone (1 eq.) in a suitable solvent such as ethanol or a mixture of phosphoric acid and acetic acid (1:1).[2]
-
Add an acid catalyst (e.g., concentrated HCl or H₃PO₄).
-
Reflux the mixture for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a base (e.g., NaOH solution) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Route 2: Reductive Cyclization of 2'-Nitro-4''-fluorochalcone
This protocol is based on the reductive cyclization of 2'-nitrochalcones to 4-quinolones.[1]
Step 1: Synthesis of 2'-Nitro-4''-fluorochalcone
-
In a suitable solvent, dissolve 2'-nitroacetophenone (1 eq.) and 4-fluorobenzaldehyde (1 eq.).
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude chalcone, which can be purified by recrystallization.
Step 2: Reductive Cyclization
-
In a pressure-rated glass tube, combine the 2'-nitro-4''-fluorochalcone (1 eq.), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., Xantphos).
-
Add a solvent (e.g., 1,4-dioxane) followed by a mixture of formic acid and acetic anhydride.
-
Seal the tube and heat to the optimized temperature (e.g., 120 °C) for the required time, monitoring by TLC.
-
After cooling, carefully vent the tube, dilute the reaction mixture with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with a saturated sodium bicarbonate solution, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Alternative Synthetic Routes (Representative Data)
| Parameter | Route 1: Intramolecular Cyclization of 2'-Aminochalcone | Route 2: Reductive Cyclization of 2'-Nitrochalcone |
| Starting Materials | 2'-Aminoacetophenone, 4-Fluorobenzaldehyde | 2'-Nitroacetophenone, 4-Fluorobenzaldehyde |
| Key Intermediate | 2'-Amino-4''-fluorochalcone | 2'-Nitro-4''-fluorochalcone |
| Typical Reagents | Acid or Base Catalyst (e.g., HCl, Piperidine) | Reducing system (e.g., HCOOH/Ac₂O), Pd Catalyst |
| Typical Reaction Temp. | 80 - 150 °C | 100 - 140 °C |
| Typical Reaction Time | 2 - 24 hours | 4 - 12 hours |
| Reported Yields (for similar compounds) | Moderate to High (can be >90%) | Moderate to High (up to 93% for some derivatives)[1] |
| Advantages | Readily available starting materials, often simpler work-up. | Avoids handling of the potentially less stable aminochalcone. |
| Disadvantages | 2'-aminochalcone can be unstable. | Requires pressure equipment for some variations, catalyst can be expensive. |
Note: The data presented are based on literature values for similar compounds and should be considered as representative. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Synthetic workflow for Route 1: Intramolecular Cyclization of 2'-Aminochalcone.
Caption: Synthetic workflow for Route 2: Reductive Cyclization of 2'-Nitrochalcone.
Caption: General troubleshooting logic for low-yield reactions.
References
Technical Support Center: Overcoming Bioassay Interference with 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential bioassay interference caused by 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone. The following information is designed to help identify and mitigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of bioassay interference with this compound?
A1: Like many quinolinone-based compounds, this compound may interfere with bioassays through several mechanisms:
-
Compound Precipitation: Quinolinone derivatives can have limited aqueous solubility, potentially leading to precipitation in assay media.[1] This reduces the effective concentration of the compound and can scatter light in optical assays.
-
Optical Interference: The compound itself may absorb light or be fluorescent, leading to false-positive or false-negative results in colorimetric and fluorometric assays.[1][2]
-
Chemical Reactivity: Some compounds can react non-specifically with assay components, such as proteins or detection reagents.[3]
-
Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[4]
-
Redox Activity: The compound may have intrinsic redox properties that can interfere with assays relying on redox-based signal generation (e.g., MTT or resazurin-based assays).[2]
Q2: How can I identify if my compound is causing interference in a fluorescence-based assay?
A2: To determine if this compound is interfering with your fluorescence-based assay, you can perform the following control experiments:
-
Compound-Only Control: Measure the fluorescence of the compound in the assay buffer without any biological components (e.g., cells or enzymes). This will reveal if the compound is intrinsically fluorescent at the excitation and emission wavelengths of your assay.
-
Quenching Control: Spike a known fluorescent standard with your compound. A decrease in the standard's fluorescence signal would indicate that your compound is a quencher.
-
Time-Resolved Fluorescence (TRF): If available, using TRF assays with long-lifetime fluorophores can help mitigate interference from short-lived fluorescence of the test compound.[5]
Q3: My compound shows activity in a primary screen. How do I confirm it's not a false positive due to assay interference?
A3: Confirming a hit from a primary screen is crucial. Here are some steps to rule out assay interference:
-
Orthogonal Assays: Test the compound in a secondary, mechanistically different assay that measures the same biological endpoint.[2] For example, if the primary screen was a fluorescence-based enzyme inhibition assay, a secondary assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding to the target.
-
Counter-Screens: Run assays specifically designed to detect common interference mechanisms, such as those for aggregation, redox activity, or inhibition of the reporter enzyme itself (e.g., luciferase).[2]
-
Dose-Response Curve Analysis: Analyze the shape of the dose-response curve. Steep curves or curves with a low Hill slope can sometimes be indicative of non-specific activity like aggregation.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays (e.g., MTT, CellTiter-Glo®)
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect wells for precipitation after compound addition. Prepare the compound in a minimal amount of DMSO and ensure the final DMSO concentration is non-toxic (typically <0.5%).[1] Consider using a shaker during incubation to improve solubility.[1] |
| Compound Cytotoxicity | If not the intended effect, cytotoxicity can interfere with other measurements. Perform a standard cytotoxicity assay (e.g., LDH release) to determine the cytotoxic concentration range of the compound. |
| Optical Interference | Run parallel control wells containing the compound in media without cells to measure its intrinsic absorbance or luminescence at the assay wavelength.[1] Subtract this background from the experimental wells. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating.[1] Avoid using the outer wells of the microplate, which are prone to evaporation ("edge effects"), by filling them with sterile PBS or media.[1] |
Issue 2: Suspected Interference in Fluorescence-Based Assays (e.g., FRET, FP)
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | Measure the fluorescence of the compound alone in the assay buffer at the assay's excitation and emission wavelengths. If significant, consider using a different fluorescent probe with spectral properties that do not overlap with the compound's fluorescence. |
| Fluorescence Quenching | Perform a quenching control experiment by adding the compound to a solution containing the fluorescent probe alone. If quenching is observed, it may be necessary to use a different assay format. |
| Light Scattering | If the compound has poor solubility, it can form precipitates that scatter light. Centrifuge the compound stock solution before use and visually inspect for precipitates in the assay plate. Including a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer can sometimes prevent aggregation.[5] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare Compound Dilutions: Serially dilute this compound in the assay buffer to cover the concentration range used in your primary assay.
-
Plate Preparation: Add the compound dilutions to the wells of a microplate. Include wells with assay buffer only as a blank.
-
Fluorescence Measurement: Read the plate using a plate reader at the same excitation and emission wavelengths used in your primary assay.
-
Data Analysis: Subtract the blank reading from the compound readings. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Control for Compound Interference in MTT Assays
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Experimental Setup: Prepare the following sets of wells:
-
Cells + Compound: Cells treated with various concentrations of the test compound.
-
Cells + Vehicle: Cells treated with the vehicle control (e.g., DMSO).
-
Media + Compound: Wells containing only cell culture media and the test compound at the same concentrations as the "Cells + Compound" wells.[1]
-
Media + Vehicle: Wells with only media and the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTT Assay: Add MTT reagent to all wells and incubate until formazan crystals are visible.[1] Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis:
-
Subtract the "Media + Vehicle" background from all readings.
-
The "Media + Compound" wells will show if the compound directly reacts with MTT or absorbs light at the measurement wavelength. Subtract this value from the "Cells + Compound" readings to correct for this interference.
-
Visualizations
Caption: A troubleshooting workflow for validating hits from primary screens.
Caption: Distinguishing true biological activity from assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone for screening purposes.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon addition to aqueous assay buffer.
Possible Cause 1: Low Aqueous Solubility
The compound this compound is a hydrophobic molecule with a quinolinone core and a fluorophenyl group, predicting low intrinsic aqueous solubility.
Solution:
-
Determine Baseline Solubility: First, quantify the kinetic and thermodynamic solubility of your compound in the specific assay buffer.[1][2][3] This will establish a baseline and help you set realistic target concentrations.
-
Employ Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer to increase the solubility of your compound.[4][5][6][7] Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[4][8]
-
pH Adjustment: Quinolinone derivatives can exhibit pH-dependent solubility.[9][10][11][12] As weak bases, their solubility may increase in acidic conditions.[9][11][12] Experiment with a range of pH values to find the optimal condition for your assay, ensuring the pH is compatible with your biological system.
-
Use of Excipients: Consider using solubility-enhancing excipients like cyclodextrins.[13][14][15][16][17] These molecules have a hydrophobic interior that can encapsulate poorly soluble drugs, while their hydrophilic exterior allows them to dissolve in aqueous solutions.[13][14][16]
Possible Cause 2: "Salting Out" Effect
High concentrations of salts in your buffer can decrease the solubility of hydrophobic compounds.
Solution:
-
Evaluate Buffer Composition: If possible, try to reduce the ionic strength of your buffer while maintaining appropriate physiological conditions.[9][10][12]
-
Alternative Buffer Systems: Test different buffer systems with varying salt compositions to identify one that is more amenable to your compound's solubility.
Issue: Inconsistent results or low potency observed in screening assays.
Possible Cause: Compound is not fully dissolved at the tested concentration.
Undissolved compound can lead to an overestimation of the IC50 value and variability in your results.[18][19]
Solution:
-
Visual Inspection: Always visually inspect your final assay solutions for any signs of precipitation or cloudiness.[20]
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility.[1][3] For initial screening, achieving a kinetically soluble state (a supersaturated but temporarily clear solution) might be sufficient.[2][3] However, for lead optimization, understanding the thermodynamic solubility is crucial.[1][2][21]
-
Serial Dilution: When preparing working solutions, perform serial dilutions in a manner that minimizes solvent shock. Avoid adding a high concentration DMSO stock directly into a large volume of aqueous buffer.[20]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common starting solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological screening.[18][20]
Q2: How can I determine the appropriate concentration of a co-solvent to use?
A2: It is recommended to perform a co-solvent titration. Prepare a series of solutions with increasing concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in your assay buffer) and determine the solubility of your compound in each. Select the lowest concentration of co-solvent that achieves the desired solubility to minimize potential toxicity to your biological system.
Q3: Will pH adjustment affect the activity of my compound or the stability of my assay?
A3: Potentially, yes. It is crucial to validate your assay across the range of pH values you are testing for solubility. Ensure that the target protein or cell line remains active and stable at the selected pH. The compound's ionization state, which is affected by pH, can also influence its biological activity.
Q4: What are cyclodextrins and how do they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[13][15] They have a hydrophilic exterior and a hydrophobic inner cavity.[13][16] The hydrophobic drug molecule is encapsulated within the cavity, and the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[14][16]
Q5: What is the difference between kinetic and thermodynamic solubility?
A5: Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. Kinetic solubility, on the other hand, is the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (like DMSO). Kinetic solubility values are often higher than thermodynamic solubility because a supersaturated solution can be temporarily formed.[1][22] For high-throughput screening, kinetic solubility is often the more relevant parameter.[2][3]
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using Nephelometry
This method assesses the concentration at which the compound begins to precipitate from a solution.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a clear-bottom 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a range of compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., >600 nm).
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline is the kinetic solubility.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the gold standard for determining the equilibrium solubility of a compound.[23]
Methodology:
-
Prepare Suspension: Add an excess amount of the solid compound to a vial containing your chosen solvent (e.g., assay buffer with 1% DMSO).
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After incubation, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For better separation, centrifuge the sample and then collect the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same solvent system is required for accurate quantification.
Data Presentation
Table 1: Illustrative Kinetic Solubility of this compound in Various Co-solvents.
| Co-solvent | Co-solvent Concentration (%) | Kinetic Solubility (µM) |
| DMSO | 0.5 | User-determined value |
| DMSO | 1.0 | User-determined value |
| DMSO | 2.0 | User-determined value |
| Ethanol | 1.0 | User-determined value |
| Ethanol | 2.0 | User-determined value |
| PEG 400 | 1.0 | User-determined value |
| PEG 400 | 2.0 | User-determined value |
Table 2: Illustrative Thermodynamic Solubility of this compound at Different pH Values.
| pH | Thermodynamic Solubility (µg/mL) |
| 5.0 | User-determined value |
| 6.0 | User-determined value |
| 7.4 | User-determined value |
| 8.0 | User-determined value |
Visualizations
References
- 1. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 18. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathway of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the degradation pathway of this compound?
A1: Based on analogous structures, the initial degradation steps are likely to involve hydroxylation at various positions on the quinolinone ring system or the fluorophenyl moiety. Two common pathways for quinoline degradation, which may be relevant here, are the 5,6-dihydroxy-2(1H) quinolinone pathway and the 8-hydroxycoumarin pathway.[1][2] Additionally, oxidative defluorination of the fluorophenyl ring can occur, leading to the formation of a phenol and the release of a fluoride ion.[3]
Q2: What analytical techniques are most suitable for identifying the degradation products?
A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) is ideal for separating and identifying metabolites.[4][5] For structural elucidation of isolated metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable. ¹⁹F NMR, in particular, is a powerful tool for tracking the fate of the fluorine atom and identifying fluorinated metabolites.[6]
Q3: Can microbial systems be used to study the degradation of this compound?
A3: Yes, microbial biotransformation is a valuable tool for studying the degradation of fluorinated pharmaceuticals.[6] Various bacterial and fungal strains have been shown to degrade complex organic molecules, including quinoline derivatives.[2][7] Screening a panel of microorganisms can reveal diverse metabolic capabilities and potential degradation pathways.
Q4: What are the expected challenges when analyzing the degradation of a fluorinated compound?
A4: The carbon-fluorine bond is very stable, which can make the compound resistant to degradation.[6] When degradation does occur, it may lead to a complex mixture of fluorinated and non-fluorinated products. Oxidative defluorination can produce reactive intermediates, such as quinoneimines, which may be difficult to isolate and characterize.[3]
Troubleshooting Guides
Issue 1: No degradation of the parent compound is observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate degradation system: The chosen microbial strain, enzyme preparation, or chemical conditions may not be effective. | 1. Screen a wider range of microbial strains or use a mixed microbial culture. 2. If using an enzymatic system (e.g., liver microsomes), ensure co-factors are present and the enzyme is active. 3. For chemical degradation, try more forcing conditions (e.g., stronger oxidant, higher temperature), but be mindful of forming artifacts. |
| Low bioavailability: The compound may not be accessible to the degrading microorganisms or enzymes due to low solubility. | 1. Use a co-solvent to increase solubility, ensuring it is not toxic to the biological system. 2. For microbial studies, consider adding a surfactant to improve cell permeability. |
| Analytical sensitivity is too low: The extent of degradation may be below the detection limit of the analytical method. | 1. Increase the concentration of the parent compound. 2. Optimize the analytical method (e.g., improve ionization efficiency in MS, use a more sensitive detector for HPLC). |
Issue 2: Complex chromatogram with many overlapping peaks.
| Possible Cause | Troubleshooting Step |
| Sub-optimal chromatographic separation: The HPLC method is not resolving all the degradation products. | 1. Optimize the HPLC gradient to improve peak separation. 2. Try a different stationary phase (e.g., C18, Phenyl-Hexyl). 3. Adjust the mobile phase pH to alter the ionization state of the analytes. |
| Formation of isomers: Degradation may produce multiple isomers with similar retention times. | 1. Use high-resolution mass spectrometry (HRMS) to confirm that co-eluting peaks have the same elemental composition. 2. If possible, isolate the mixture and use NMR for structural confirmation. |
Issue 3: Difficulty in interpreting mass spectrometry data.
| Possible Cause | Troubleshooting Step |
| Ambiguous fragmentation pattern: The MS/MS spectrum does not provide clear structural information. | 1. Compare the fragmentation pattern to that of the parent compound to identify common fragments. 2. Use HRMS to determine the elemental composition of fragment ions. 3. Predict likely metabolites and their expected fragmentation patterns to see if they match the experimental data. |
| Ion suppression or enhancement: The presence of other components in the sample matrix is affecting the ionization of the analytes. | 1. Dilute the sample to reduce matrix effects. 2. Improve sample clean-up procedures (e.g., solid-phase extraction). 3. Use an internal standard to correct for variations in ionization. |
Experimental Protocols
Protocol 1: Microbial Degradation Study
-
Strain Selection and Culture: Select a panel of microorganisms known for their ability to degrade aromatic compounds (e.g., Pseudomonas putida, Rhodococcus sp.). Culture the strains in a suitable medium until they reach the mid-logarithmic phase of growth.
-
Incubation: Add this compound (e.g., to a final concentration of 100 mg/L) to the microbial cultures. Incubate under optimal growth conditions (e.g., 30°C, 150 rpm).
-
Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).
-
Sample Preparation: Centrifuge the aliquots to separate the biomass. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
-
Analysis: Analyze the samples by HPLC-UV and LC/MS to monitor the disappearance of the parent compound and the formation of degradation products.
Protocol 2: Analysis of Degradation Products by LC/MS
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., start with 5% B, ramp to 95% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Acquire full scan data and data-dependent MS/MS fragmentation data for the most abundant ions.
-
Visualizations
Caption: Proposed degradation pathways for the target compound.
Caption: A typical experimental workflow for degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by … [ouci.dntb.gov.ua]
- 5. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Photostability of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photostability of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone solutions.
Frequently Asked Questions (FAQs)
Q1: What is the importance of assessing the photostability of this compound?
A1: Assessing the photostability of this compound is a critical component of pharmaceutical development.[1] Exposure to light can lead to photodegradation, which may result in a loss of potency, the formation of toxic byproducts, and alterations in the physical properties of the drug substance.[1][2] Understanding its photostability helps in determining appropriate manufacturing, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[1][3]
Q2: What are the typical experimental conditions for a photostability study?
A2: Photostability studies are typically conducted following the ICH Q1B guidelines.[4][5] These guidelines recommend exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[6][7] The study should include both the drug substance in its solid form and in solution. A dark control sample, protected from light, should be analyzed alongside the exposed sample to differentiate between light-induced and thermally-induced degradation.
Q3: What analytical techniques are suitable for analyzing the degradation of this compound and its photoproducts?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique to separate and quantify the parent compound and its degradation products.[8] For structural elucidation of the photoproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[8] Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed for detailed structural analysis.[8]
Q4: What are the potential photodegradation pathways for quinolinone derivatives?
A4: While specific pathways for this compound need to be experimentally determined, related fluoroquinolone compounds have been shown to undergo several types of photodegradation reactions. These can include oxidation of the quinolinone ring, N-dealkylation, decarboxylation, and defluorination.[9] It is also possible for dimerization or polymerization to occur upon light exposure.[10]
Troubleshooting Guides
This section addresses common issues that may arise during the photostability testing of this compound solutions.
| Symptom | Possible Causes | Troubleshooting Steps |
| Rapid and complete degradation of the compound. | - The light intensity is too high.- The initial concentration of the compound is too low.- The solvent contains unintentional photosensitizers. | - Reduce the light intensity or increase the distance between the light source and the sample.- Increase the starting concentration of the compound.- Use high-purity solvents and thoroughly clean all glassware. |
| Significant variability in degradation rates between replicate samples. | - Inconsistent sample preparation or handling.- Fluctuations in light intensity or temperature within the photostability chamber. | - Follow a standardized protocol for sample preparation.- Continuously monitor and record the light intensity and temperature to ensure consistency. |
| Poor separation or peak shape in HPLC analysis. | - Inappropriate mobile phase composition or gradient.- Column degradation or contamination.- Incorrect flow rate or column temperature. | - Optimize the mobile phase by adjusting the solvent ratio or using a gradient elution.- Use a guard column and ensure the column is properly cleaned and stored.- Optimize the flow rate and column temperature. |
| Appearance of unexpected peaks in the chromatogram. | - Formation of new degradation products.- Contamination from the solvent or sample container. | - Use LC-MS to identify the structure of the new peaks.- Run a blank analysis of the solvent to check for contaminants. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
Objective: To evaluate the overall photosensitivity of this compound and to generate degradation products for analytical method development.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Chemically inert and transparent containers (e.g., quartz cuvettes)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., Xenon lamp)
-
Calibrated radiometer/lux meter
-
HPLC-UV system
-
LC-MS system
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Transfer the solution to transparent containers.
-
Prepare a dark control by wrapping an identical sample in aluminum foil.
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source. The exposure levels can be more severe than those for confirmatory studies to intentionally induce degradation.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples and the dark control by HPLC-UV to determine the remaining concentration of the parent compound and the formation of degradation products.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in structural elucidation.
Protocol 2: Confirmatory Photostability Study (as per ICH Q1B)
Objective: To determine the photostability of this compound under standardized conditions to inform handling, packaging, and labeling.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a solution of this compound.
-
Prepare a dark control sample.
-
Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At the end of the exposure, analyze the exposed sample and the dark control by a validated, stability-indicating HPLC method.
-
Compare the results of the exposed sample to the dark control. Evaluate any changes in physical properties (e.g., color, clarity) and assay of the parent compound, and quantify any degradation products.
Data Presentation
Table 1: Summary of Forced Photodegradation of this compound in Methanol Solution
| Time (hours) | % Remaining of Parent Compound | Number of Degradation Products | Peak Area of Major Degradant (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85.2 | 2 | 8.1 |
| 4 | 71.5 | 3 | 15.3 |
| 8 | 55.8 | 4 | 25.6 |
| 24 | 20.3 | 5 | 48.9 |
Table 2: Confirmatory Photostability Study Results (ICH Q1B)
| Sample | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| Initial | Clear, colorless solution | 100 | < 0.1 |
| Dark Control | Clear, colorless solution | 99.8 | 0.15 |
| Exposed Sample | Clear, pale yellow solution | 92.5 | 7.3 |
Visualizations
Caption: Experimental workflow for a confirmatory photostability study.
Caption: Potential photodegradation pathways for quinolinone derivatives.
References
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone and Doxorubicin in Oncology Research
Doxorubicin: A Potent and Broad-Spectrum Anticancer Agent
Doxorubicin is an anthracycline antibiotic that has been a mainstay in cancer chemotherapy for decades. Its primary mechanism of action involves the intercalation of DNA, which inhibits the progression of the enzyme topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA replication ultimately leads to cell death.[1][2] Doxorubicin's potent cytotoxic effects make it effective against a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.
The activity of doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values vary depending on the cancer cell line and the duration of exposure.
The Quinolinone Scaffold in Anticancer Research
The quinolinone and its dihydro derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Numerous studies have explored the synthesis and cytotoxic evaluation of various quinolinone analogs, with some demonstrating promising anticancer potential. The proposed mechanisms of action for these compounds are varied and often depend on the specific substitutions on the quinolinone core. Some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, while others may target specific signaling pathways involved in cancer cell proliferation and survival.[1]
Comparative Cytotoxicity Data
A direct comparison of the cytotoxic activity of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone and doxorubicin is hampered by the lack of specific IC50 values for the former in published literature. However, to provide a benchmark, the table below presents typical IC50 values for doxorubicin against common cancer cell lines, as reported in various studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HCT-116 (Colon) | 1.20 (72h) | [3] |
| Doxorubicin | MCF-7 (Breast) | 1.08 (72h) | [3] |
It is important to note that the cytotoxic activity of any compound is highly dependent on the specific cell line and the experimental conditions.
Experimental Protocols
The evaluation of a compound's cytotoxic activity is a critical step in anticancer drug discovery. A standard and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined.
Signaling Pathways
Doxorubicin's Mechanism of Action
The primary mechanism of doxorubicin involves its interaction with DNA and topoisomerase II. This interaction leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and the activation of apoptotic pathways.
Figure 1. Simplified signaling pathway of Doxorubicin's cytotoxic action.
Potential Signaling Pathways for Quinolinone Derivatives
While the specific targets of this compound are unknown, related compounds have been shown to interfere with microtubule dynamics, a process essential for cell division.
Figure 2. Postulated signaling pathway for tubulin-inhibiting quinolinone derivatives.
Conclusion
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone and Cisplatin Efficacy in Cancer Cells
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is paramount. This guide provides a comparative overview of the cytotoxic potential of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, a member of the quinolinone class of heterocyclic compounds, and the well-established chemotherapeutic agent, cisplatin. While direct head-to-head experimental data is limited, this analysis compiles and contrasts available preclinical data for structurally related quinolinone derivatives and cisplatin across various cancer cell lines.
Mechanism of Action
This compound and Related Derivatives: The anticancer mechanism of quinolinone derivatives is multifaceted and can vary depending on the specific substitutions on the quinolinone core. Generally, these compounds have been reported to induce cancer cell death through the induction of apoptosis. Some derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cell proliferation. The precise molecular targets are still under investigation for many derivatives, but potential mechanisms include the inhibition of key signaling pathways involved in cancer cell growth and survival.
Cisplatin: Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[1][2] This interaction disrupts DNA replication and transcription, leading to DNA damage.[1][2] The accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis, preferentially in rapidly dividing cancer cells.[1]
Comparative Cytotoxicity
To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinolinone/quinazolinone derivatives and cisplatin in a range of human cancer cell lines. It is important to note that the quinolinone derivatives listed are structurally related to this compound, and their activities may not be directly extrapolated to the topic compound.
Table 1: IC50 Values of Quinolinone/Quinazolinone Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | 0.02 | [3] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | U87 (Glioblastoma) | <0.05 | [3] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <0.05 | [3] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | H460 (Lung) | <0.05 | [3] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | BE2-C (Neuroblastoma) | <0.05 | [3] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | 0.22 | [3] |
| 2-(3-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | Various | Sub-µM | [3] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 (Breast) | Low µM range | [4] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 (Leukemia) | Low µM range | [4] |
Table 2: IC50 Values of Cisplatin in Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| A549 (Lung) | 16.48 | 24 | [5] |
| A549 (Lung) | 0.7 ± 0.2 | Not Specified | [6] |
| HT29 (Colon) | 6.3 | 48 | [7] |
| HCT116 (Colon) | Not Specified | 24/48 | [8] |
| MCF-7 (Breast) | 86 ± 4 | Not Specified | [6] |
| HepG2 (Liver) | Not Specified | 48/72 | [1] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound or cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO). The plate is incubated for an additional 15 minutes at 37°C with shaking.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 1X Binding Buffer is added, and the cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of cisplatin and a typical experimental workflow for evaluating the efficacy of anticancer compounds.
Caption: Mechanism of action of cisplatin.
Caption: General experimental workflow for anticancer drug evaluation.
Conclusion
The available data suggests that certain 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally related to this compound, exhibit potent cytotoxic activity against a broad range of cancer cell lines, with some demonstrating sub-micromolar IC50 values.[3] In comparison, cisplatin, a cornerstone of cancer chemotherapy, shows variable efficacy depending on the cell line and experimental conditions.[1][5][8]
It is crucial to emphasize that a direct comparison of the efficacy of this compound and cisplatin requires head-to-head studies in the same cancer cell lines under identical experimental conditions. The data presented here, derived from various studies on related but different molecules, should be interpreted with caution. Further research is warranted to fully elucidate the anticancer potential and mechanism of action of this compound and to establish its relative efficacy compared to standard chemotherapeutic agents like cisplatin.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Comparative Analysis of the In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone and Other Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic potential of quinolinone and quinazolinone derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the table below for several analogs. This data, gathered from multiple studies, highlights the diverse range of activities within this class of compounds, influenced by substitutions on the quinolinone core.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Quinazolinone & Dihydroquinazolinone Derivatives | |||
| 2-(4-chlorophenyl)-3-(2-hydroxybenzylideneamino)-quinazoline-4(3H)-one | HeLa, Vero, MDCK | Weak or inactive | [1] |
| 2,3-disubstituted quinazolin-4(3H)-one (5a, R=allyl) | HepG2 (Hepatocellular Carcinoma) | Less active | [2] |
| 2,3-disubstituted quinazolin-4(3H)-one (5b, R=benzyl) | HepG2 (Hepatocellular Carcinoma) | More active than 5a and 5c | [2] |
| 2,3-disubstituted quinazolin-4(3H)-one (5c, R=ethyl) | HepG2 (Hepatocellular Carcinoma) | Less active | [2] |
| Dihydroquinazolinone derivative (5a) | HCT-116 (Colon) | 4.87 | [3] |
| Dihydroquinazolinone derivative (10f) | HCT-116 (Colon) | >205.9 | [3] |
| Dihydroquinazolinone derivative (5a) | MCF-7 (Breast) | 14.70 | [3] |
| Dihydroquinazolinone derivative (10f) | MCF-7 (Breast) | 98.45 | [3] |
| Quinoline Derivatives | |||
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [4] |
| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [4] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [4] |
| 4-anilino-6-bromoquinazoline (3g, 2-fluoroanilino) | MCF-7 (Breast) / HeLa (Cervical) | Higher activity than reference | [5] |
| 4-anilino-6-bromoquinazoline (3l, 2,4-difluoroanilino) | MCF-7 (Breast) / HeLa (Cervical) | Higher activity than reference | [5] |
| 6-(4-fluorophenyl)-4-(4-bromoanilino)quinazoline (4e) | HeLa (Cervical) | 3.18 | [5] |
Experimental Protocols
The evaluation of a compound's cytotoxic effect is a critical step in drug discovery. Standardized in vitro assays are employed to determine cell viability and proliferation after treatment with the test compounds. Below are the detailed methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[3][4]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[4][7]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the quinolinone compounds in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[4]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Signaling Pathways in Quinolinone-Induced Cytotoxicity
Quinolinone derivatives can induce cytotoxicity through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.[8][9] Some of the implicated pathways include:
-
Inhibition of Topoisomerases: Certain fluoroquinolones inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[8][10]
-
PI3K/Akt Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival. Some quinoline derivatives have been shown to inhibit this pathway, thereby promoting apoptosis.[8][9][11]
-
Induction of Apoptosis: Many quinolinones induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[12][13] This can involve the dissipation of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspases.[12][13]
-
Cell Cycle Arrest: These compounds can cause an accumulation of cells in specific phases of the cell cycle, such as G2/M or G0/G1, preventing cell division.[8][9][14]
Visualizations
To further elucidate the experimental and biological processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unveiling the Anticancer Mechanism of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, a promising scaffold in anticancer drug discovery. By comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to validate its therapeutic potential and guide future research.
Abstract
Quinolinone derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on this compound, elucidating its mechanism of action as a tubulin polymerization inhibitor. Through a comparative analysis with structurally related analogs and alternative anticancer agents, we provide quantitative data on its cytotoxic effects and detail the experimental protocols required to validate these findings. The information presented herein is intended to support researchers in the development of novel and more effective cancer therapies.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents. The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer properties. The compound this compound, a member of the 2-aryl-2,3-dihydro-4(1H)-quinolinone family, has garnered interest due to its potential as a cytotoxic agent. This guide explores its primary mechanism of action—the inhibition of tubulin polymerization—which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anticancer mechanism of 2-aryl-2,3-dihydro-4(1H)-quinolinone derivatives, including the 4-fluorophenyl analog, is the inhibition of tubulin polymerization.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.
This compound and its analogs bind to tubulin, preventing the polymerization of tubulin dimers into microtubules. This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5]
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-dihydro-4(1H)-quinolinone and its derivatives is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This guide provides a comparative overview of synthetic methodologies for a specific derivative, 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, focusing on reproducibility through the lens of varied reported protocols. While direct, multi-laboratory reproducibility studies are scarce in the literature, this document compiles and contrasts data from several published synthetic routes to offer insights into the robustness and efficiency of different approaches.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound and its analogs can be broadly categorized by the choice of starting materials and catalytic systems. The most common approach involves the condensation of an anthranilamide derivative with an appropriate aldehyde. Variations in catalysts, solvents, and reaction conditions significantly influence reaction times and yields. Below is a summary of quantitative data from representative synthetic strategies.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference Analogue |
| 2-Aminobenzamide | 4-Fluorobenzaldehyde | Graphene Oxide | Water | 3.5 h | 95 | 2-(4-chlorophenyl) analog[1] |
| 2-Aminobenzamide | 4-Fluorobenzaldehyde | Trifluoroacetic acid | Acetonitrile | 1.5 h | 36 | 2-(2'-hydroxyphenyl) analog[2] |
| 2-Nitrobenzonitrile | 4-Fluorobenzyl alcohol | Copper catalyst | - | - | High | General method for 2-arylquinazolin-4(3H)-ones[3] |
| o-Fluorobenzamide | Benzamide | Cs2CO3 | DMSO | 12 h | 41 (intermediate) | General method for 2-substituted quinazolin-4-ones[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. The following protocols are based on established methods for the synthesis of analogous compounds and are adapted for the preparation of this compound.
Method 1: Graphene Oxide-Catalyzed Condensation in Water
This protocol is adapted from a green chemistry approach utilizing graphene oxide as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[1]
Materials:
-
2-Aminobenzamide
-
4-Fluorobenzaldehyde
-
Graphene Oxide (catalyst)
-
Water (solvent)
Procedure:
-
A mixture of 2-aminobenzamide (1 mmol), 4-fluorobenzaldehyde (1 mmol), and graphene oxide (10 mg) in water (5 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred at room temperature for the time specified in the comparative table (e.g., 3.5 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product is collected by filtration.
-
The collected solid is washed with water and then dried to afford the crude product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Method 2: Acid-Catalyzed Condensation
This procedure is based on a method employing an acid catalyst for the synthesis of 2,3-dihydro-2-arylquinazolin-4-ones.[2]
Materials:
-
2-Aminobenzamide or its substituted derivatives
-
4-Fluorobenzaldehyde
-
Trifluoroacetic acid (catalyst)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of the anthranilamide (1.51 mmol) and 4-fluorobenzaldehyde (1.51 mmol) in acetonitrile (8 mL) at 0 °C, add 1-2 drops of trifluoroacetic acid.
-
Stir the reaction mixture for the designated time (e.g., 1.5 hours).
-
Remove the solvent under reduced pressure.
-
The resulting residue is purified by flash chromatography to yield the final product.
Workflow and Pathway Diagrams
To visualize the synthetic process, the following diagrams illustrate the general reaction pathway and an experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Cross-validation of bioassays for 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of various bioassays relevant to the study of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone and its structurally related analogs, the quinolinone and quinazolinone derivatives. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting appropriate assays for evaluating the biological activity of this class of compounds. The data and protocols are compiled from various studies on quinolinone and quinazolinone derivatives and serve as a valuable reference for in vitro testing.
Comparative Analysis of Biological Activities
Quinolinone and quinazolinone derivatives have been reported to exhibit a wide range of biological activities. The following tables summarize the quantitative data from various bioassays performed on derivatives structurally related to this compound.
Table 1: Cytotoxicity of Quinazolinone Derivatives against Human Cancer Cell Lines
| Compound Class | Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2,3-Dihydroquinazolin-4(1H)-ones | 2-(Naphthalen-1-yl) | HT29 (Colon) | Not Specified | <0.05 | [1] |
| U87 (Glioblastoma) | <0.05 | [1] | |||
| A2780 (Ovarian) | <0.05 | [1] | |||
| H460 (Lung) | <0.05 | [1] | |||
| BE2-C (Neuroblastoma) | <0.05 | [1] | |||
| 2-(2-Methoxystyryl) | Multiple | Sub-µM | [1] | ||
| Quinazolinone Derivatives | 5d (R¹ = 4-OMe-C₆H₄, R² = Ph) | MCF-7 (Breast) | MTT | 24.99 (72h) | [2] |
| 5a (R¹ = Ph, R² = 2-Me-C₆H₄) | HCT-116 (Colon) | MTT | 4.87 (72h) | [2] | |
| 10f (R¹ = 4-F-benzyl) | HCT-116 (Colon) | MTT | 10.08 (72h) | [2] | |
| Quinazolin-4-one Glycosides | 10-13 | MCF-7 (Breast) | MTT | 5.70 - 8.10 | [3] |
| 6-13 | HCT-116 (Colon) | MTT | 2.90 - 6.40 | [3] |
Table 2: Antimicrobial Activity of Quinolinone and Quinazolinone Derivatives
| Compound Class | Derivative | Organism | Assay | Zone of Inhibition (cm) / MIC (µg/mL) | Reference |
| Quinazolinone Derivatives | 3-(4-Fluorophenyl) derivative (9a) | Proteus vulgaris | Agar Cup Plate | 1.1 | [4] |
| Bacillus subtilis | 1.4 | [4] | |||
| 3-(4-Chlorophenyl) derivative (9h) | Proteus vulgaris | Agar Cup Plate | 1.2 | [4] | |
| Bacillus subtilis | 1.0 | [4] | |||
| 2(1H)-Quinolinone Derivatives | Triazine hybrids (8a-8j) | B. subtilis, S. aureus | Not Specified | MIC: 32 | [5] |
| P. vulgaris, P. aeruginosa | MIC: 128 | [5] | |||
| A. niger, C. albicans | MIC: 128 | [5] |
Table 3: Enzyme Inhibitory Activity of Quinoline and Quinazolinone Derivatives
| Compound Class | Derivative | Target Enzyme | Assay Type | % Inhibition / IC50 | Reference |
| Quinoline Derivatives | Sulfonamide-linked | Acetylcholinesterase (AChE) | In vitro | 94.6% | [6] |
| BACE1 | In vitro | >40% | [6] | ||
| GSK3β | In vitro | >40% | [6] | ||
| 2,3-Dihydroquinazolin-4(1H)-ones | 2-(Naphthalen-1-yl) | Tubulin Polymerization | In vitro | Complete Inhibition | [1] |
| 2-(2-Methoxystyryl) | Tubulin Polymerization | In vitro | Reduced Microtubule Formation | [1] | |
| Quinoline Derivatives | Compound 7 | 20S Proteasome (Chymotryptic) | Fluorescence | IC50: 14.4 µM | [7] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to ensure reproducibility and aid in the design of new experiments.
2.1. MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[8][9] It measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10] The plate can be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][10]
-
2.2. Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits or enhances the polymerization of tubulin into microtubules, a key process in cell division.[12]
-
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP solution
-
Glycerol
-
Test compound and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
96-well plate
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Reagent Preparation: Prepare the tubulin solution by reconstituting it in General Tubulin Buffer on ice. Add GTP and glycerol to the final concentrations required. Prepare serial dilutions of the test compound.
-
Assay Setup: Pre-warm the microplate reader to 37°C. On ice, add the test compound, controls, or vehicle to the appropriate wells of a 96-well plate.
-
Initiate Polymerization: Initiate the reaction by adding the final tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[12][13]
-
2.3. DNA Gyrase/Topoisomerase IV Inhibition Assay
Quinolones are known to target bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[14][15] These assays measure the inhibition of the supercoiling or decatenation activity of these enzymes.
-
DNA Gyrase Supercoiling Assay:
-
This assay measures the conversion of relaxed plasmid DNA (e.g., pBR322) to its supercoiled form by DNA gyrase.
-
Procedure:
-
Incubate relaxed pBR322 DNA with DNA gyrase in the presence of ATP and the test compound.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled vs. relaxed) by agarose gel electrophoresis.
-
Visualize the DNA bands using a staining agent (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
-
-
-
Topoisomerase IV Decatenation Assay:
-
This assay measures the ability of topoisomerase IV to unlink catenated DNA networks (kDNA).[16]
-
Procedure:
-
Incubate kDNA with topoisomerase IV in the presence of ATP and the test compound.
-
Stop the reaction and analyze the products by agarose gel electrophoresis.
-
Inhibition is indicated by the persistence of the catenated DNA network, which remains in the well or migrates slowly, while decatenated DNA migrates further into the gel.[16]
-
-
Visualizations
3.1. Signaling Pathway
The following diagram illustrates the mechanism of action of quinolone derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Caption: Mechanism of action of quinolone derivatives targeting bacterial topoisomerases.
3.2. Experimental Workflow
The following diagram outlines the typical workflow for performing an MTT cytotoxicity assay.
Caption: Workflow diagram for a typical MTT cytotoxicity assay.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. abscience.com.tw [abscience.com.tw]
- 14. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
Comparative Analysis of Analytical Methods for 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone Purity
A guide for researchers and drug development professionals on selecting the optimal analytical method for purity assessment.
In the development of pharmaceutical compounds, the accurate determination of purity is a critical step to ensure safety and efficacy. This guide provides a comparative analysis of two primary analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for assessing the purity of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, a key intermediate in the synthesis of various bioactive molecules. This objective comparison, supported by representative experimental data and detailed protocols, will aid researchers in selecting the most suitable method for their quality control and drug development needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
A robust reversed-phase HPLC method for the purity analysis of this compound is detailed below. The separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-85% B25-30 min: 85% B30-31 min: 85-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of ultrapure water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile. Degas both solutions.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10.0 mL of methanol to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the sample and run the gradient program.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis can be suitable for identifying volatile impurities or after derivatization of the main compound.
Experimental Protocol: GC
The following outlines a typical GC method for the analysis of volatile impurities in a this compound sample.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 10 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Sample Preparation | 5 mg/mL in Dichloromethane |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the sample in 5.0 mL of dichloromethane.
-
Chromatographic Run: Inject the sample into the GC system.
-
Data Analysis: Identify and quantify volatile impurities based on their retention times and peak areas relative to an internal or external standard.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC and GC for the purity analysis of this compound. The data presented is representative and based on method validation principles for similar compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (for volatile impurities) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% (for volatile impurities) |
Method Selection and Logical Workflow
The choice between HPLC and GC depends on the specific goals of the analysis. HPLC is generally the preferred method for the primary purity assessment of the main compound and non-volatile impurities. GC is a complementary technique, particularly useful for detecting and quantifying residual solvents and other volatile impurities.
Caption: Logical workflow for selecting an analytical method.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the HPLC and GC methods.
Caption: HPLC experimental workflow.
Caption: GC experimental workflow for volatile impurities.
Comparative Analysis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone and Its Analogs: A Guide to Structure-Activity Relationships in Cancer Research
For Immediate Release
This publication provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone and its analogous compounds, with a focus on their potential as anticancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis supported by experimental data to inform future research and development efforts.
Introduction
The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 2-aryl-2,3-dihydro-4(1H)-quinolinones have garnered significant interest for their cytotoxic effects against various cancer cell lines. This guide focuses on the 2-(4-Fluorophenyl) substituted analog and explores how modifications to both the phenyl ring and the quinolinone core influence its anticancer potency. The data presented herein is primarily based on studies of the closely related 2,3-dihydroquinazolin-4(1H)-one scaffold, which serves as a strong surrogate for understanding the SAR of the target quinolinone series due to their high structural similarity.
Data Summary of Anticancer Activity
The following table summarizes the in vitro growth inhibitory activity (GI₅₀ in µM) of a series of 2-aryl-2,3-dihydroquinazolin-4(1H)-one analogs against a panel of human cancer cell lines. This data provides valuable insights into the structure-activity relationships governing the cytotoxic potential of this class of compounds.
| Compound ID | R Group (Substitution on 2-phenyl ring) | HT29 (Colon) GI₅₀ (µM)[1] | U87 (Glioblastoma) GI₅₀ (µM)[1] | MCF-7 (Breast) GI₅₀ (µM)[1] | A2780 (Ovarian) GI₅₀ (µM)[1] | H460 (Lung) GI₅₀ (µM)[1] | A431 (Skin) GI₅₀ (µM)[1] | DU145 (Prostate) GI₅₀ (µM)[1] | BE2-C (Neuroblastoma) GI₅₀ (µM)[1] | MIA (Pancreas) GI₅₀ (µM)[1] |
| 1 | H | 1.9 | 1.8 | 1.3 | 1.4 | 1.6 | 2.5 | 2.1 | 1.4 | 2.8 |
| 2 | 4-CH₃ | 3.5 | 2.8 | 4.0 | 2.7 | 2.6 | 4.9 | 3.8 | 2.6 | 4.8 |
| 3 | 4-F | 2.1 | 1.9 | 1.7 | 1.8 | 1.9 | 2.8 | 2.3 | 1.8 | 3.1 |
| 4 | 4-Cl | 1.5 | 1.3 | 1.1 | 1.2 | 1.3 | 2.0 | 1.6 | 1.2 | 2.2 |
| 5 | 4-Br | 1.2 | 1.1 | 0.9 | 1.0 | 1.1 | 1.8 | 1.4 | 1.0 | 1.9 |
| 6 | 4-OCH₃ | 4.2 | 3.5 | 4.8 | 3.8 | 3.9 | 5.6 | 4.5 | 3.7 | 5.9 |
| 7 | 2-Naphthyl | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 8 | 1-Naphthyl | 0.02 | 0.04 | 0.22 | 0.04 | 0.04 | 0.11 | 0.08 | 0.04 | 0.08 |
Structure-Activity Relationship Analysis
The data reveals several key trends:
-
Effect of Phenyl Ring Substitution: The nature and position of the substituent on the 2-phenyl ring significantly impact cytotoxic activity.
-
Halogens: The presence of a halogen at the para-position generally enhances potency. The activity increases in the order F < Cl < Br, suggesting that both electronegativity and atomic size may play a role.
-
Electron-donating vs. Electron-withdrawing Groups: An electron-donating group like methoxy (OCH₃) at the para-position leads to a decrease in activity compared to the unsubstituted analog. Conversely, electron-withdrawing halogens improve activity.
-
Steric Factors: A simple methyl group at the para-position also reduces activity, indicating that steric bulk might be detrimental to the interaction with the biological target. The dramatic difference in activity between the 2-naphthyl (inactive) and 1-naphthyl (highly potent) analogs strongly underscores the importance of the spatial arrangement of the aromatic system.[1]
-
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Several studies on 2-aryl-2,3-dihydroquinazolin-4(1H)-ones suggest that their cytotoxic effects are mediated through the inhibition of tubulin polymerization.[1][2][3][4] These compounds are proposed to bind to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2]
Caption: Proposed signaling pathway for the anticancer activity of 2-aryl-2,3-dihydro-4(1H)-quinolinone analogs.
Experimental Protocols
General Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones
A common method for the synthesis of the 2,3-dihydro-4(1H)-quinolinone scaffold involves the Friedländer annulation or a related cyclocondensation reaction. A typical procedure is as follows:
Caption: A generalized workflow for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinone analogs.
Detailed Protocol:
-
To a solution of the 2-aminobenzaldehyde or an appropriate 2-aminophenyl ketone (1 equivalent) in a suitable solvent such as ethanol or toluene, is added the corresponding aryl-substituted α,β-unsaturated ketone or aldehyde (1.1 equivalents).
-
A catalytic amount of a base (e.g., piperidine, L-proline) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 2-aryl-2,3-dihydro-4(1H)-quinolinone.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, the cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period, commonly 48 or 72 hours.
-
After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.
-
During this incubation, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ value, the concentration of the compound that causes 50% growth inhibition, is then determined from the dose-response curves.
Conclusion
The 2-aryl-2,3-dihydro-4(1H)-quinolinone scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship data, primarily drawn from analogous 2,3-dihydroquinazolin-4(1H)-ones, indicates that the cytotoxic potency can be finely tuned by strategic substitutions on the 2-phenyl ring. Specifically, the introduction of a 1-naphthyl group or a para-bromo substituent on the phenyl ring leads to a significant enhancement of anticancer activity. The likely mechanism of action involves the inhibition of tubulin polymerization, a validated target in cancer therapy. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs in this chemical series. Further investigation into this promising class of compounds is warranted to optimize their therapeutic potential.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone against known anticancer compounds
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. This guide provides a comparative analysis of the potential anticancer properties of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone against a panel of well-established anticancer compounds. Due to the limited publicly available data on this specific quinolinone derivative, this comparison leverages data on related quinolinone and quinoline compounds to provide a foundational benchmark for researchers, scientists, and drug development professionals.
Quinoline and its derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of cell cycle arrest and apoptosis, disruption of cell migration, and inhibition of angiogenesis[1][2]. This guide will delve into the cytotoxic effects, apoptotic induction, and cell cycle modulation of these compounds, offering a framework for evaluating the potential of this compound.
Comparative Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values of standard anticancer drugs and representative quinoline derivatives against various human cancer cell lines. This data serves as a benchmark for assessing the potential efficacy of novel compounds like this compound.
Table 1: Comparative IC50 Values of Anticancer Compounds (in µM)
| Compound | Mechanism of Action | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | BGC823 (Gastric) |
| Doxorubicin | Topoisomerase II inhibitor | ~0.1 - 1.0 | ~0.1 - 1.0 | ~0.1 - 1.0 | ~0.1 - 1.0 |
| Cisplatin | DNA cross-linking agent | ~1.0 - 10 | ~1.0 - 10 | ~1.0 - 10 | ~1.0 - 10 |
| Paclitaxel | Microtubule stabilizer | ~0.001 - 0.1 | ~0.001 - 0.1 | ~0.001 - 0.1 | ~0.001 - 0.1 |
| Gefitinib | EGFR Kinase Inhibitor | >10 | ~0.01 - 0.1 | >10 | >10 |
| Compound 1f (7-fluoro-4-anilinoquinoline derivative) [3] | Not specified | - | - | 10.18 | 8.32 |
| Compound 2i (7-fluoro-4-anilinoquinoline derivative) [3] | Not specified | - | - | 7.15 | 4.65 |
| Compound 107 (3-methylquinazolinone derivative) [4] | Induces apoptosis and G2/M arrest | - | Reported Activity | - | - |
| This compound | To be determined | TBD | TBD | TBD | TBD |
Note: IC50 values can vary based on experimental conditions. The values for Doxorubicin, Cisplatin, Paclitaxel, and Gefitinib are representative ranges from typical in vitro studies. "TBD" indicates that data for the target compound is not yet available.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro anticancer assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[7]
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[11][12]
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13]
Visualizing Molecular Mechanisms and Workflows
Understanding the signaling pathways affected by anticancer compounds and the experimental process is crucial for drug development.
Caption: A typical experimental workflow for in vitro anticancer drug screening.
Quinolinone derivatives have been shown to modulate key signaling pathways involved in cancer progression.[4][14] The diagrams below illustrate the PI3K/Akt, MAPK/ERK, and p53 pathways, which are common targets for anticancer therapies.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[15][16][17] Its aberrant activation is common in many cancers.[18][19]
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[20][21][22] Its dysregulation is frequently observed in various cancers.[23][24]
Caption: The MAPK/ERK signaling cascade, which controls fundamental cellular processes.
p53 Signaling Pathway
The tumor suppressor p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[25][26][27][28][29]
Caption: The p53 tumor suppressor pathway, a guardian of the genome.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ovid.com [ovid.com]
- 24. mdpi.com [mdpi.com]
- 25. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. P53 signaling pathway | PDF [slideshare.net]
- 28. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
Confirming Target Engagement of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for confirming the target engagement of the investigational compound 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone in cellular models. As a member of the quinolinone class of compounds, which have demonstrated a wide range of biological activities including targeting of kinases and other critical cellular proteins, robust target engagement confirmation is a pivotal step in its preclinical development.[1][2][3][4][5][6][7] This document outlines experimental protocols, presents data in a comparative format, and utilizes visualizations to clarify complex biological pathways and experimental workflows.
Introduction to Target Engagement
Target engagement is the direct physical interaction of a drug molecule with its intended biological target within a cell.[8] Confirming this interaction is crucial for validating the mechanism of action of a compound and ensuring that its observed phenotypic effects are a direct consequence of modulating the intended target.[8] Several biophysical and biochemical methods have been developed to measure target engagement in a cellular context. This guide will focus on three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation followed by Mass Spectrometry (IP-MS), and Reporter Gene Assays.
Data Presentation: Comparative Analysis of Target Engagement Assays
The following table summarizes hypothetical quantitative data for this compound against a putative kinase target (e.g., "Kinase X"), comparing its performance with a known inhibitor ("Alternative Compound") using the described methodologies.
| Assay | Parameter Measured | This compound | Alternative Compound (Known Kinase X Inhibitor) |
| CETSA | Thermal Shift (ΔTagg) | + 3.5 °C | + 4.2 °C |
| EC50 for Stabilization | 1.2 µM | 0.8 µM | |
| IP-MS | Target Enrichment (Fold Change) | 15-fold | 20-fold |
| Spectral Count (Target Protein) | 128 | 155 | |
| Reporter Gene Assay | IC50 of Reporter Inhibition | 0.5 µM | 0.3 µM |
| Maximal Inhibition | 95% | 98% |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[9][10]
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target protein to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a specific lysis buffer.[11]
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a suitable method like the BCA assay.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. A secondary, HRP-conjugated antibody is then used for detection.
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the percentage of soluble protein against temperature to generate a melt curve. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in Tagg in the presence of the compound indicates target engagement. For isothermal dose-response experiments, cells are heated at a single temperature and treated with a range of compound concentrations.[9]
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a technique that combines the specificity of immunoprecipitation to isolate a target protein with the sensitivity of mass spectrometry to identify and quantify the protein and its binding partners.[12][13][14][15]
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or vehicle control with a lysis buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein, which is often coupled to magnetic or agarose beads. This captures the target protein and any interacting molecules.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the target protein and its binders from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The mass spectrometry data is used to identify and quantify the proteins in the sample.[13] An enrichment of the target protein in the compound-treated sample compared to the control indicates target engagement.
Reporter Gene Assay
Reporter gene assays are used to study the regulation of gene expression and can be adapted to measure the engagement of a compound with a target that modulates a specific signaling pathway.[16][17][18]
Protocol:
-
Cell Line and Reporter Construct: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of the target protein.[17][18]
-
Cell Seeding and Treatment: Seed the reporter cell line in a multi-well plate and treat with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient to allow for changes in reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a substrate that produces a luminescent or colorimetric signal.
-
Data Analysis: Plot the reporter signal against the compound concentration to generate a dose-response curve and determine the IC50 value. A decrease or increase in the reporter signal, depending on the nature of the pathway, indicates that the compound is engaging its target and modulating its downstream signaling.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 2,3-dihydro-2-arylquinazolin-4-ones: methodology and application to a potent fluorescent tubulin inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. 免疫沈降–質量分析(IP-MS)抗体検証法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. covalx.com [covalx.com]
- 14. Enrichment of Low-Abundant Protein Targets by Immunoprecipitation Upstream of Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. berthold.com [berthold.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety protocols and logistical plans for 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, a fluorinated quinolinone derivative. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE, which should be donned before entering the designated handling area.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness).[1] | Protects against skin contact. Nitrile offers good resistance to a range of chemicals, but breakthrough can occur with prolonged exposure to aromatic amines.[2][3][4][5][6] Double-gloving provides an additional layer of safety. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][7][8] | Prevents eye and face contact with splashes, aerosols, or dust. Safety glasses must have side shields.[1] |
| Skin and Body Protection | A chemically resistant lab coat (polyethylene-coated polypropylene or similar), long pants, and closed-toe shoes.[9] | Minimizes the risk of skin exposure to spills or contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge. | Protects against inhalation of vapors, aerosols, or dust, especially when handling the solid compound outside of a chemical fume hood or during spill cleanup. |
Operational Plan: Handling Procedures
Strict adherence to the following step-by-step protocol is essential for the safe handling of this compound.
1. Preparation:
- Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow. The sash should be positioned at the appropriate height to act as a protective barrier.
- Material Assembly: Gather all necessary equipment, including glassware, solvents, and spill cleanup materials, and place them inside the fume hood.
2. Chemical Handling:
- Weighing: Carefully weigh the desired amount of this compound within the fume hood to minimize exposure to dust or powder.
- Dissolving and Transferring: When preparing solutions, add the solid to the solvent slowly to avoid splashing. All transfers of the chemical, whether in solid or solution form, should be conducted within the fume hood.
3. Post-Handling:
- Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
- Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9][10] Under no circumstances should this compound or its waste be disposed of down the sink or in regular trash.
1. Waste Segregation:
- Solid Waste: Collect all solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, absorbent materials) in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.
- Liquid Waste: Collect all liquid waste containing the compound (e.g., reaction mixtures, rinsates) in a designated, sealed, and clearly labeled "Halogenated Liquid Waste" container.
2. Container Management:
- Waste containers must be made of a compatible material (e.g., polyethylene) and kept closed except when adding waste.[10][11]
- Store waste containers in a designated Satellite Accumulation Area, segregated from incompatible materials such as strong acids and oxidizing agents.[11]
3. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental services company. The recommended method of disposal for halogenated organic compounds is high-temperature incineration.
Experimental Workflow and Safety Protocol
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. gloves.com [gloves.com]
- 3. worksafegear.com.au [worksafegear.com.au]
- 4. heightechsafety.com.au [heightechsafety.com.au]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. uab.edu [uab.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
